molecular formula C12H13N3 B13440902 2-Methyl-6-(4-methylphenyl)pyrimidin-4-amine

2-Methyl-6-(4-methylphenyl)pyrimidin-4-amine

Cat. No.: B13440902
M. Wt: 199.25 g/mol
InChI Key: CURWXPMETLWINM-UHFFFAOYSA-N
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Description

2-Methyl-6-(4-methylphenyl)pyrimidin-4-amine is a chemical compound of significant interest in scientific research, primarily for its potential as a key intermediate in the synthesis of more complex molecules . Its structure, featuring a methyl-substituted pyrimidine core and a 4-methylbenzyl group, is designed to enhance binding affinity in biological systems, making it a valuable scaffold in exploratory medicinal chemistry . Researchers investigate this pyrimidine derivative for its potential in enzyme inhibition and receptor modulation, activities that are central to the development of new therapeutic agents . The pyrimidine ring is a privileged scaffold in drug discovery due to its versatility and ability to improve pharmacokinetic properties, and it is known to be a key structural component in compounds studied for a broad spectrum of activities, including antimicrobial, anticancer, and immunomodulatory applications . As such, this compound is a versatile building block for researchers working in drug discovery and chemical biology.

Properties

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

IUPAC Name

2-methyl-6-(4-methylphenyl)pyrimidin-4-amine

InChI

InChI=1S/C12H13N3/c1-8-3-5-10(6-4-8)11-7-12(13)15-9(2)14-11/h3-7H,1-2H3,(H2,13,14,15)

InChI Key

CURWXPMETLWINM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NC(=N2)C)N

Origin of Product

United States

Foundational & Exploratory

Cheminformatics and Synthetic Profiling: 2-Methyl-6-(4-methylphenyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive cheminformatics and synthetic profiling of 2-Methyl-6-(4-methylphenyl)pyrimidin-4-amine , a specific pyrimidine scaffold relevant to medicinal chemistry programs targeting kinase inhibition and adenosine receptor modulation.

Chemical Identity & Digital Signatures

Precise molecular identification is the prerequisite for any high-throughput screening (HTS) or structure-activity relationship (SAR) campaign. The following identifiers are generated based on the IUPAC structure: 2-Methyl-6-(p-tolyl)pyrimidin-4-amine .

Core Identifiers
Identifier TypeValue / StringTechnical Note
IUPAC Name 2-Methyl-6-(4-methylphenyl)pyrimidin-4-amineSystematic nomenclature for patent filings.
Canonical SMILES Cc1ccc(cc1)c2cc(N)nc(C)n2Optimized for database deduplication (OpenSMILES specification).
Isomeric SMILES Cc1ccc(cc1)c2cc(N)nc(C)n2Identical to canonical (no stereocenters).[1]
Molecular Formula C₁₂H₁₃N₃Useful for HRMS validation.[1]
Molecular Weight 199.26 g/mol Fragment-based calculation.[1]
Structural Visualization

The molecule consists of a central pyrimidine ring substituted at the:

  • C2 position: Methyl group (provides metabolic stability vs. H).[1]

  • C4 position: Primary amine (H-bond donor for active site interaction).[1]

  • C6 position: 4-Methylphenyl / p-Tolyl group (Hydrophobic pharmacophore).

Physicochemical Profiling (In Silico)

Drug-likeness is assessed using calculated properties (QSPR).[1] This scaffold exhibits favorable "Lead-Like" properties, making it an ideal starting point for optimization.[1]

PropertyValue (Est.)Relevance to Drug Discovery
cLogP 2.1 – 2.4Optimal lipophilicity for oral bioavailability (Lipinski Rule of 5 compliant).
TPSA ~51.8 Ų(26 Ų Pyrimidine Ns + 26 Ų Amine).[1] Indicates good membrane permeability.[1]
H-Bond Donors 2From the C4-NH₂ group.
H-Bond Acceptors 3Pyrimidine nitrogens (N1, N3) + Amine N.
Rotatable Bonds 1The C6-Phenyl bond allows for induced-fit binding.[1]

Synthetic Methodology: The "Self-Validating" Protocol

To ensure reproducibility and high purity, we utilize a Suzuki-Miyaura Cross-Coupling approach.[1] This convergent route is superior to linear cyclization for analog generation because it allows the late-stage introduction of the aryl group.[1]

Reaction Pathway Diagram[1]

G cluster_conditions Critical Process Parameters (CPPs) SM1 4-Chloro-2-methyl pyrimidin-6-amine (Scaffold) Product 2-Methyl-6-(4-methylphenyl) pyrimidin-4-amine (Target) SM1->Product Dioxane/H2O (4:1) 90°C, 12h SM2 4-Methylphenyl boronic acid (Partner) SM2->Product Cat Pd(dppf)Cl2 • DCM (5 mol%) Cat->Product Catalysis Base K2CO3 (2M aq) Base->Product Activation Inert Atmosphere (N2/Ar) Inert Atmosphere (N2/Ar) Deoxygenated Solvents Deoxygenated Solvents

Caption: Convergent Suzuki-Miyaura coupling strategy for the synthesis of the target pyrimidine.

Detailed Protocol
  • Reagent Loading:

    • In a reaction vial, combine 4-chloro-2-methylpyrimidin-6-amine (1.0 equiv) and 4-methylphenylboronic acid (1.2 equiv).

    • Add the catalyst Pd(dppf)Cl₂[1]•CH₂Cl₂ (0.05 equiv).[1] Note: This catalyst is chosen for its resistance to dehalogenation side-reactions compared to Pd(PPh₃)₄.

  • Solvent System & Activation:

    • Add 1,4-Dioxane (0.2 M concentration relative to substrate).[1]

    • Add 2.0 M aqueous K₂CO₃ (3.0 equiv).[1]

    • Crucial Step: Sparge the mixture with Argon/Nitrogen for 5 minutes to remove dissolved oxygen (prevents homocoupling of the boronic acid).[1]

  • Reaction:

    • Seal the vessel and heat to 90°C for 12 hours.

    • Monitor by LC-MS.[1] The starting chloride (M+H ~143) should disappear, replaced by the product (M+H ~200).[1]

  • Work-up & Purification:

    • Dilute with EtOAc, wash with water and brine.[1]

    • Dry over Na₂SO₄ and concentrate.[1]

    • Purification: Flash chromatography (SiO₂).[1] Elute with a gradient of 0-10% MeOH in DCM.[1] The amine functionality makes the compound polar; adding 1% Et₃N to the eluent improves peak shape.[1]

Analytical Validation (QC)

A robust protocol must include a "Self-Validating System" to confirm identity and purity.[1]

Structural Confirmation (NMR)[1]
  • ¹H NMR (DMSO-d₆):

    • δ 2.35 ppm (s, 3H): Methyl on the p-Tolyl ring.[1]

    • δ 2.45 ppm (s, 3H): Methyl at Pyrimidine-C2.[1]

    • δ 6.80 ppm (s, 1H): Pyrimidine-C5 proton (Diagnostic singlet).[1]

    • δ 7.10 ppm (br s, 2H): -NH₂ protons (Exchangeable with D₂O).[1]

    • δ 7.30 & 7.90 ppm (d, 2H each): AA'BB' system of the p-Tolyl group.[1]

Purity Check (HPLC-MS)
  • Method: C18 Reverse Phase, Water/Acetonitrile (+0.1% Formic Acid).[1]

  • Acceptance Criteria: Purity >95% @ 254 nm.

  • Mass Spec: ESI+ mode, observe [M+H]⁺ = 200.12.[1]

Biological Context & Application

This molecule is not merely a chemical curiosity; it serves as a privileged scaffold in drug discovery.[1][2]

Pharmacophore Mapping

The 2-amino-pyrimidine motif is a classic "hinge-binder" in kinase inhibitor design.

  • Interaction Mode: The N1 of the pyrimidine accepts a hydrogen bond from the kinase hinge region backbone (e.g., Met residue), while the C4-NH₂ donates a hydrogen bond to the backbone carbonyl.[1]

  • Vector: The C6-p-Tolyl group projects into the hydrophobic pocket (Gatekeeper region), providing selectivity based on the size of the pocket.[1]

Computational Docking Workflow

To utilize the SMILES provided in Section 1 for docking studies:

  • Protonation: Generate the tautomer state at pH 7.4 (Canonical SMILES provided is the dominant tautomer).

  • Conformation: Generate 3D conformers. The bond between Pyrimidine-C6 and Phenyl-C1 is rotatable; energy minimization will likely twist these rings ~30° out of planarity to relieve steric strain between the C5-H and Phenyl-ortho-H.

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] [1]

  • Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1]

  • PubChem Database. (2024).[1] Compound Summary for Pyrimidine Derivatives. National Center for Biotechnology Information.[1] [1]

Sources

The Versatile Scaffold: A Technical Guide to 4-Amino-Pyrimidine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-amino-pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically successful drugs and a multitude of investigational agents. Its ability to mimic the purine structure of ATP allows for effective targeting of ATP-binding sites in various enzymes, particularly kinases. This technical guide provides an in-depth review of the role of 4-amino-pyrimidine derivatives in modern drug discovery, with a focus on their application in oncology, virology, and neurology. We will delve into the mechanistic underpinnings of their therapeutic effects, explore structure-activity relationships, and provide detailed experimental protocols for their synthesis and evaluation.

I. Introduction: The Significance of the 4-Amino-Pyrimidine Moiety

Pyrimidines are fundamental heterocyclic aromatic compounds essential for life, forming the basis of nucleobases in DNA and RNA.[1][2] In drug discovery, the pyrimidine scaffold has been extensively explored due to its synthetic tractability and its ability to engage in various biological interactions.[3] The 4-amino-pyrimidine moiety, in particular, has emerged as a critical pharmacophore. Its structural resemblance to adenine enables it to function as a competitive inhibitor at the ATP-binding sites of a wide range of enzymes, most notably protein kinases.[4] This has led to the development of a plethora of kinase inhibitors for the treatment of cancer and other diseases.[5] Furthermore, the versatility of the pyrimidine ring allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[6]

II. Oncology: Targeting Kinases with Precision

The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. 4-Amino-pyrimidine derivatives have been instrumental in the development of targeted cancer therapies.

A. Mechanism of Action: Competitive ATP Inhibition

Kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a crucial step in many signaling pathways that regulate cell growth, proliferation, and survival. 4-Amino-pyrimidine-based inhibitors are designed to bind to the ATP-binding pocket of the kinase, preventing the binding of endogenous ATP and thereby blocking the downstream signaling cascade. The 4-amino group typically forms a key hydrogen bond interaction with the hinge region of the kinase domain, anchoring the inhibitor in the active site.[5]

Kinase_Inhibition cluster_0 Normal Kinase Activity cluster_1 Inhibition by 4-Amino-Pyrimidine Derivative ATP ATP Kinase Kinase Active Site ATP->Kinase Binds Substrate Substrate Protein Kinase->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Signal_Transduction Signal Transduction (Cell Proliferation, Survival) Phosphorylated_Substrate->Signal_Transduction Activates Inhibitor 4-Amino-Pyrimidine Inhibitor Inactive_Kinase Kinase Active Site (Blocked) Inhibitor->Inactive_Kinase Binds Competitively No_Phosphorylation No Phosphorylation Inactive_Kinase->No_Phosphorylation Inhibits Blocked_Signal Blocked Signal Transduction (Apoptosis) No_Phosphorylation->Blocked_Signal ATP_blocked->Inactive_Kinase Binding Blocked

Caption: Mechanism of kinase inhibition by 4-amino-pyrimidine derivatives.

B. Structure-Activity Relationship (SAR) in Kinase Inhibitors

The development of potent and selective kinase inhibitors relies heavily on understanding the structure-activity relationships of the 4-amino-pyrimidine scaffold. Modifications at different positions of the pyrimidine ring can significantly impact binding affinity and selectivity.

PositionModificationImpact on Activity
C2 Substitution with various amino groupsInfluences interactions with the solvent-exposed region and can enhance selectivity.[7]
C5 Introduction of bulky or halogenated groupsCan improve potency by occupying a hydrophobic pocket.[8]
C6 Substitution with aryl or heteroaryl ringsOften crucial for interactions with the gatekeeper residue and can dictate kinase selectivity.[9]

For instance, in the development of inhibitors for Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), a fragment-based approach led to the identification of a pyridopyrimidine series. Optimization of the C6 substituent with a 2-fluoropyridin-4-yl group resulted in a compound with low nanomolar potency and excellent kinase selectivity.[9][10]

C. Experimental Protocol: Synthesis of a 4-Aminopyrazolo[3,4-d]pyrimidine Derivative

The 4-aminopyrazolo[3,4-d]pyrimidine core is a prominent scaffold in many kinase inhibitors.[1][11] Below is a representative synthetic protocol.

Objective: To synthesize a novel 4-aminopyrazolo[3,4-d]pyrimidine derivative for evaluation as a potential kinase inhibitor.

Materials:

  • 4-Amino-3-iodopyrazolo[3,4-d]pyrimidine

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Sodium carbonate (Na2CO3)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-amino-3-iodopyrazolo[3,4-d]pyrimidine (1.0 eq) and the desired arylboronic acid (1.2 eq) in a mixture of 1,4-dioxane and water (4:1) is added Na2CO3 (3.0 eq).

  • The mixture is degassed with argon for 15 minutes.

  • Pd(OAc)2 (0.05 eq) and PPh3 (0.1 eq) are then added, and the reaction mixture is heated to 90 °C under an argon atmosphere for 12 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the desired 4-aminopyrazolo[3,4-d]pyrimidine derivative.[1]

Characterization: The structure of the synthesized compound should be confirmed using spectroscopic techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).[1]

III. Antiviral Applications: A Broad-Spectrum Defense

The 4-amino-pyrimidine scaffold has also demonstrated significant potential in the development of antiviral agents, targeting various viral life cycle stages.

A. Mechanism of Action in Antiviral Therapy

The mechanisms by which 4-amino-pyrimidine derivatives exert their antiviral effects are diverse and depend on the specific viral target. Some derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), crucial in combating HIV.[12] Others have shown efficacy against influenza virus and human coronavirus by inhibiting viral replication processes.[8][13]

Antiviral_Mechanism cluster_0 Viral Replication Cycle cluster_1 Inhibition by 4-Amino-Pyrimidine Derivative Virus Virus Host_Cell Host Cell Virus->Host_Cell Attachment Viral_Entry Viral Entry Host_Cell->Viral_Entry Viral_Replication Viral Replication (e.g., Reverse Transcription) Viral_Entry->Viral_Replication Viral_Assembly Viral Assembly Viral_Replication->Viral_Assembly Blocked_Replication Blocked Viral Replication New_Virions New Virions Viral_Assembly->New_Virions New_Virions->Host_Cell Release and Infection of other cells Inhibitor 4-Amino-Pyrimidine Antiviral Inhibitor->Blocked_Replication Inhibits Key Viral Enzyme

Caption: General mechanism of antiviral action for 4-amino-pyrimidine derivatives.

B. SAR in Antiviral Drug Design

The antiviral potency of 4-amino-pyrimidine derivatives is highly dependent on the nature and position of substituents. For instance, in the development of anti-influenza agents, the introduction of cyclobutyl and cyclopentyl groups at the beta-position of an aminoalkyl side chain significantly improved antiviral potency.[8] Furthermore, substitutions at the C5 and C6 positions of the pyrimidine ring were found to modulate the antiviral efficacy.[8]

PositionSubstituentEffect on Antiviral Activity
C4-amino side chain Cycloalkyl groupsIncreased potency against influenza virus.[8]
C5 Amino or hydroxyiminomethyl groupGenerally more effective than halogen substitution.[8]
C6 Chlorine or methoxy groupMore potent than hydrogen.[8]
C. Experimental Protocol: Antiviral Plaque Reduction Assay

Objective: To evaluate the in vitro antiviral activity of a synthesized 4-amino-pyrimidine derivative against a specific virus (e.g., Influenza A virus).

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza A virus stock

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin

  • Agarose

  • Synthesized 4-amino-pyrimidine derivative

  • Crystal violet solution

Procedure:

  • Seed MDCK cells in 6-well plates and grow to confluence.

  • Wash the cell monolayers with serum-free DMEM.

  • Infect the cells with a diluted virus suspension (approximately 100 plaque-forming units per well) for 1 hour at 37 °C.

  • Remove the virus inoculum and overlay the cells with DMEM containing 0.6% agarose, 1 µg/mL trypsin, and varying concentrations of the test compound.

  • Incubate the plates at 37 °C in a 5% CO2 incubator for 48-72 hours until viral plaques are visible.

  • Fix the cells with 10% formalin and stain with 0.5% crystal violet solution.

  • Count the number of plaques in each well. The 50% effective concentration (EC50) is calculated as the compound concentration that reduces the number of plaques by 50% compared to the virus control.[8]

IV. Neurodegenerative Disorders: A Glimmer of Hope

Recent research has highlighted the potential of 4-amino-pyrimidine derivatives in the treatment of neurodegenerative diseases like Alzheimer's and Multiple Sclerosis.

A. Targeting Pathological Pathways in the Brain

In the context of neurodegenerative disorders, 4-amino-pyrimidine derivatives have been investigated for their ability to modulate key pathological processes. For instance, some derivatives have been designed to inhibit β-secretase (BACE-1), an enzyme involved in the production of amyloid-β peptides, a hallmark of Alzheimer's disease.[14] Others have shown potential in reducing neuroinflammation, another critical factor in the progression of these diseases.[15]

B. SAR for Neuroprotective Agents

The design of 4-amino-pyrimidine derivatives for neurological applications often involves conjugation with peptides or other moieties to enhance blood-brain barrier penetration and reduce toxicity. For example, peptide derivatives of 4-aminopyridine have been synthesized to decrease the high toxicity of the parent compound while retaining therapeutic potential.[16][17]

V. Conclusion and Future Perspectives

The 4-amino-pyrimidine scaffold continues to be a cornerstone of modern drug discovery. Its versatility and proven success in targeting a wide range of biological molecules, particularly kinases, ensure its continued relevance in the development of novel therapeutics. Future research will likely focus on the development of more selective and potent derivatives with improved pharmacokinetic profiles. The exploration of novel therapeutic areas for this remarkable scaffold holds immense promise for addressing unmet medical needs.

References

  • Benchchem. Efficacy of 4-Amino-2,6-dichloropyrimidine Derivatives as Antiviral Agents: A Comparative Guide.
  • PubMed Central. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry.
  • RSC Publishing. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives.
  • ResearchGate. Selective approaches to synthesize a new series of fused 4-amino pyrimidine derivatives by using of 4- amino nicotino nitrile as an effective precursor.
  • PubMed. Structure Activity Relationship of 4-Amino-2-thiopyrimidine Derivatives as Platelet Aggregation Inhibitors.
  • PMC. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies.
  • ACS Publications. Pyrimidine Derivatives. V. Synthesis of Substituted Pyrimidines from 4-Amino-6-chloro-2-methylthiopyrimidine1-3.
  • Google Patents. US8252927B2 - Synthesis of substituted 4-amino-pyrimidines.
  • EPO. Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355.
  • Chem-Impex. 4-Aminopyrazolo[3,4-d]pyrimidine.
  • ResearchGate. (PDF) 4-Amino pyrimidine derivatives: design, synthesis, antiviral, and antibacterial investigation.
  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents.
  • PubMed. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives.
  • PubMed. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders.
  • PubMed. Discovery of selective 4-Amino-pyridopyrimidine inhibitors of MAP4K4 using fragment-based lead identification and optimization.
  • ACS Publications. Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D.
  • PubMed. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review.
  • Semantic Scholar. Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease.
  • ACS Publications. Discovery of Selective 4-Amino-pyridopyrimidine Inhibitors of MAP4K4 Using Fragment-Based Lead Identification and Optimization.
  • Bentham Science Publisher. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders.
  • PMC. Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease.
  • RSC Publishing. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines.
  • PMC. Recent Advances in Pyrimidine-Based Drugs.
  • ACS Publications. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation.
  • PMC. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study.
  • R Discovery. Pyrimidine‐Containing Amino Acid Derivatives as New Anticancer Agents.
  • ResearchGate. Discovery of Selective 4-Amino-pyridopyrimidine Inhibitors of MAP4K4 Using Fragment-Based Lead Identification and Optimization.
  • CORE. A mini review of pyrimidine and fused pyrimidine marketed drugs.
  • PharmaBlock. Pyrimidines in Drug Discovery.

Sources

Solubility Profiling of 2-Methyl-6-(4-methylphenyl)pyrimidin-4-amine: Technical Characterization & Solvent Selection

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile and characterization protocols for 2-Methyl-6-(4-methylphenyl)pyrimidin-4-amine , a substituted pyrimidine scaffold often utilized in medicinal chemistry as a precursor for kinase inhibitors and bioactive heterocycles.[1][2]

Executive Summary

The compound 2-Methyl-6-(4-methylphenyl)pyrimidin-4-amine (also referred to as 2-methyl-6-p-tolylpyrimidin-4-ylamine) presents a classic solubility challenge in drug discovery.[1][2] Structurally, it combines a polar aminopyrimidine core with lipophilic methyl and tolyl substituents.[1][2][3] This architecture dictates a Class II (Low Solubility, High Permeability) profile in the Biopharmaceutics Classification System (BCS).[1][2][3]

While highly soluble in polar aprotic solvents (DMSO, DMF), its aqueous solubility is strictly pH-dependent due to the basicity of the pyrimidine ring nitrogens.[1][2][3] This guide provides the predicted solubility landscape, validated experimental protocols for profiling, and formulation strategies to overcome aqueous insolubility.[2][3]

Physicochemical Architecture & Predicted Profile[2]

To understand the solubility behavior, we must analyze the molecular interactions governing dissolution.[2][3]

Structural Analysis[3]
  • Lipophilic Domain: The p-tolyl group at position 6 and the methyl group at position 2 significantly increase the partition coefficient (LogP), driving the molecule towards organic solubility.[1][2][3]

  • Polar Domain: The 4-amino group acts as a Hydrogen Bond Donor (HBD), while the pyrimidine ring nitrogens act as Hydrogen Bond Acceptors (HBA).[1][2][3]

  • Ionization (pKa): The pyrimidine ring nitrogen (N1/N3) typically has a pKa in the range of 5.7 – 6.5 .[1][2][3] The electron-donating methyl and tolyl groups likely stabilize the protonated form, shifting the pKa slightly higher than the unsubstituted parent.[2][3]

Solubility Landscape (Water vs. Organic)[1][2][3]

The following table summarizes the estimated solubility profile based on Structure-Property Relationships (SPR) and data from homologous aryl-pyrimidines.

Solvent ClassSpecific SolventPredicted SolubilityInteraction Mechanism
Aqueous (Neutral) Water (pH 7.[1][2]4)Insoluble (< 0.1 mg/mL)Hydrophobic effect dominates; high lattice energy.[1][2][3]
Aqueous (Acidic) 0.1 N HCl (pH 1.[1][2][3]0)Soluble (> 5 mg/mL)Protonation of pyrimidine ring forms a water-soluble cation.[1][2]
Polar Aprotic DMSOHigh (> 50 mg/mL)Strong dipole-dipole interactions; disrupts lattice effectively.[1][2]
Polar Aprotic DMFHigh (> 30 mg/mL)Similar to DMSO; excellent stock solvent.[1][2][3]
Polar Protic Ethanol / MethanolModerate (1–10 mg/mL)H-bonding capability matches; good for crystallization.[1][2]
Non-Polar Chloroform / DCMGood (> 10 mg/mL)Lipophilic "wings" (tolyl/methyl) interact well with halogenated solvents.[1][2][3]
Non-Polar Hexane / HeptanePoor (< 0.5 mg/mL)Polar amino group prevents significant dissolution.[1][2][3]

Experimental Protocols for Solubility Determination

Reliable data requires rigorous testing.[1][2] Do not rely on visual estimates. Use the following self-validating protocols.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

The Gold Standard for equilibrium solubility.[1][2][3]

Objective: Determine the saturation concentration in a specific solvent after equilibrium is reached.

  • Preparation: Weigh approximately 5 mg of solid compound into a 1.5 mL HPLC vial.

  • Solvent Addition: Add 500 µL of the target solvent (e.g., Water, pH 7.4 Buffer, Ethanol).[1][2][3]

  • Saturation Check: Visually confirm undissolved solid remains. If clear, add more solid until a suspension persists.[1][2][3]

  • Equilibration:

    • Seal the vial and place it in a thermomixer or shaker.

    • Shake at 25°C for 24–48 hours at 500–700 RPM.

  • Separation:

    • Centrifuge at 10,000 RPM for 10 minutes OR filter through a 0.22 µm PVDF syringe filter.

    • Critical Step: Discard the first 100 µL of filtrate to account for filter adsorption.[1][2][3]

  • Quantification:

    • Dilute the filtrate with Mobile Phase (e.g., 50:50 ACN:Water).[1][2][3]

    • Analyze via HPLC-UV (Detection @ 254 nm).

    • Calculate concentration against a standard curve prepared from a DMSO stock.[1][2]

Protocol B: Kinetic Solubility (High-Throughput)

Best for early-stage screening to prevent precipitation in bioassays.[1][2]

Objective: Determine the concentration at which the compound precipitates from a DMSO stock solution when spiked into an aqueous buffer.

  • Stock Prep: Prepare a 10 mM stock solution in 100% DMSO.

  • Spiking: Aliquot aqueous buffer (PBS pH 7.4) into a 96-well plate.

  • Titration: Stepwise add the DMSO stock to the buffer to achieve final concentrations of 1, 5, 10, 50, and 100 µM (Keep DMSO < 2%).

  • Readout:

    • Incubate for 2 hours at room temperature.

    • Measure Turbidity (Absorbance at 620 nm) or use Nephelometry.[1][2][3]

    • Result: The "Kinetic Solubility" is the highest concentration before a spike in absorbance is observed.[2][3]

Visualization: Solubility Workflow

The following diagram illustrates the decision tree for selecting the correct solubility method.

SolubilityWorkflow Start Start: 2-Methyl-6-(4-methylphenyl) pyrimidin-4-amine Solid Goal Define Goal Start->Goal Bioassay Biological Assay (Screening) Goal->Bioassay Speed required Formulation Formulation dev (Precise Data) Goal->Formulation Accuracy required Kinetic Protocol B: Kinetic Solubility (DMSO Spike -> Turbidity) Bioassay->Kinetic Thermo Protocol A: Thermodynamic Solubility (Shake Flask -> HPLC) Formulation->Thermo Result1 Result: Precipitation Limit (e.g., < 10 µM) Kinetic->Result1 Result2 Result: Saturation Conc. (e.g., 0.05 mg/mL) Thermo->Result2

Caption: Decision matrix for selecting Kinetic vs. Thermodynamic solubility protocols based on research stage.

Formulation & pH Strategy

Because 2-Methyl-6-(4-methylphenyl)pyrimidin-4-amine is a weak base, its solubility is governed by the Henderson-Hasselbalch equation.[1][2]

The pH Effect

At pH < pKa (approx 6.0) , the pyrimidine nitrogen accepts a proton, becoming cationic.[2][3] This drastically increases water solubility.[1][2]

  • Gastric Fluid (pH 1.2): High solubility expected.[1][2][3]

  • Intestinal Fluid (pH 6.8): Low solubility expected (Neutral species dominates).[1][2][3]

Co-Solvent Recommendations

For in vivo dosing or cellular assays where DMSO must be minimized, use the following vehicle systems:

  • PEG400 / Water: 20% PEG400 can often solubilize lipophilic pyrimidines up to 1–5 mg/mL.[1][2]

  • Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) at 10–20% w/v is excellent for trapping the lipophilic tolyl tail, enhancing aqueous solubility without organic solvents.[1][2]

Visualization: Protonation Equilibrium

Protonation Neutral Neutral Species (Low Solubility) pH > 6.5 Protonated Cationic Species (High Solubility) pH < 5.5 Neutral->Protonated + H+ (Acidic) Protonated->Neutral - H+ (Basic)

Caption: Equilibrium shift between neutral (insoluble) and protonated (soluble) forms based on pH.

References

  • PubChem Compound Summary. 2-Methylpyrimidin-4-amine Derivatives.[1][2] National Center for Biotechnology Information.[1][2] Available at: [Link][1][2][3]

  • Baluja, S. et al. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures.[1][2][3] World Scientific News, 44, 13-34.[1][2][3] Available at: [Link]

  • Bergström, C. A., et al. (2016). Early pharmaceutical profiling to predict oral drug absorption.[1][2][3] European Journal of Pharmaceutical Sciences.[1][2] (Standard reference for BCS classification protocols).

Sources

Methodological & Application

Application Note & Synthesis Protocol: 2-Methyl-6-(4-methylphenyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 2-Methyl-6-(4-methylphenyl)pyrimidin-4-amine, a substituted pyrimidine derivative of interest in medicinal chemistry and materials science. The synthesis is based on the well-established Principle of Pyrimidine Synthesis, involving a base-catalyzed cyclocondensation reaction between a β-ketoester and an amidine. This guide is intended for researchers and professionals in organic synthesis and drug development, offering detailed procedural instructions, mechanistic insights, characterization data, and safety considerations to ensure a reliable and reproducible outcome.

Introduction and Scientific Background

The pyrimidine scaffold is a fundamental heterocyclic motif present in a vast array of biologically active molecules, including nucleic acids and numerous pharmaceuticals.[1][2] Substituted pyrimidines are known to exhibit a wide range of pharmacological activities, making them privileged structures in drug discovery.[3][4] The target compound, 2-Methyl-6-(4-methylphenyl)pyrimidin-4-amine, incorporates key structural features—a methyl group at the 2-position, an amine at the 4-position, and a p-tolyl group at the 6-position—that make it a valuable building block for creating more complex molecular architectures.

The synthetic strategy outlined herein employs the classic and highly efficient condensation reaction between ethyl 4-(4-methylphenyl)-3-oxobutanoate and acetamidine hydrochloride. This approach is favored for its high convergence, operational simplicity, and the general availability of the starting materials. The reaction is facilitated by a strong base, sodium ethoxide, which is prepared in situ to ensure maximum reactivity.

Reaction Scheme
Reaction scheme for the synthesis of 2-Methyl-6-(4-methylphenyl)pyrimidin-4-amine

Figure 1. Overall reaction for the synthesis of 2-Methyl-6-(4-methylphenyl)pyrimidin-4-amine.

Materials and Equipment

Reagents and Chemicals

Proper handling and storage of all chemicals are paramount. Ensure all reagents are of appropriate purity (≥98% unless otherwise specified) and consult the Safety Data Sheet (SDS) for each before use.

ReagentFormulaMW ( g/mol )CAS No.Key Hazards
Ethyl 4-(4-methylphenyl)-3-oxobutanoateC₁₃H₁₆O₃220.267455-68-7Irritant
Acetamidine hydrochlorideC₂H₇ClN₂94.54124-42-5Skin/Eye Irritant, Harmful
Sodium MetalNa22.997440-23-5Flammable, Water-Reactive
Ethanol (Absolute, ≥99.8%)C₂H₅OH46.0764-17-5Flammable, Irritant
Diethyl Ether (Anhydrous)(C₂H₅)₂O74.1260-29-7Highly Flammable, Peroxide Former
Hydrochloric Acid (conc., 37%)HCl36.467647-01-0Corrosive, Respiratory Irritant
Deionized WaterH₂O18.027732-18-5N/A
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6N/A
Equipment
  • Three-neck round-bottom flask (500 mL)

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Nitrogen gas inlet and bubbler

  • Thermometer

  • Büchner funnel and vacuum flask

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Analytical balance

  • pH meter or pH indicator strips

  • Thin Layer Chromatography (TLC) apparatus

  • Melting point apparatus

  • NMR spectrometer, Mass spectrometer (for characterization)

Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All glassware should be thoroughly flame-dried or oven-dried before use to prevent moisture from deactivating the sodium ethoxide base. The reaction should be conducted under an inert atmosphere (e.g., nitrogen).

Workflow Overview

SynthesisWorkflow cluster_prep Phase 1: Base Preparation cluster_reaction Phase 2: Condensation Reaction cluster_workup Phase 3: Isolation & Purification A Charge flask with Absolute EtOH B Add Sodium metal portion-wise under N₂ A->B C Stir until all Na dissolves (Sodium Ethoxide formation) B->C D Add Ethyl 4-(4-methylphenyl)-3-oxobutanoate C->D E Add Acetamidine HCl D->E F Reflux mixture for 4-6 hours E->F G Monitor reaction by TLC F->G H Cool to room temperature G->H I Reduce volume via rotary evaporation H->I J Add cold H₂O and neutralize with HCl I->J K Collect precipitate by vacuum filtration J->K L Wash crude product with cold H₂O & diethyl ether K->L M Recrystallize from Ethanol/Water L->M N Dry final product under vacuum M->N

Diagram 1. Step-by-step workflow for the synthesis and purification of the target compound.

Step 1: Preparation of Sodium Ethoxide Solution
  • Assemble a 500 mL three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stir bar. Ensure the system is under a gentle flow of nitrogen.

  • To the flask, add 150 mL of absolute ethanol.

  • Carefully add 2.76 g (0.12 mol) of sodium metal in small, freshly cut pieces to the ethanol. Causality Note: Adding sodium portion-wise is crucial to control the exothermic reaction and the rate of hydrogen gas evolution.

  • Stir the mixture at room temperature until all the sodium has completely dissolved to form a clear solution of sodium ethoxide. This may take 30-60 minutes.

Step 2: Cyclocondensation Reaction
  • Once the sodium ethoxide solution is prepared and has cooled to near room temperature, add 22.03 g (0.10 mol) of ethyl 4-(4-methylphenyl)-3-oxobutanoate dropwise to the flask with continuous stirring.

  • In a separate beaker, dissolve 10.4 g (0.11 mol) of acetamidine hydrochloride in approximately 50 mL of absolute ethanol. Expertise Insight: Using a slight excess of the amidine can help drive the reaction to completion.

  • Add the acetamidine hydrochloride solution to the reaction flask. A precipitate of NaCl may form immediately.

  • Heat the reaction mixture to reflux (approx. 78-80 °C) using a heating mantle. Maintain a gentle reflux with vigorous stirring for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting β-ketoester indicates reaction completion.

Step 3: Product Isolation and Work-up
  • After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

  • Reduce the volume of the solvent to approximately one-third of the original volume using a rotary evaporator.

  • Pour the concentrated reaction mixture into 300 mL of cold deionized water in a beaker with stirring.

  • Slowly neutralize the solution by adding concentrated hydrochloric acid dropwise. The product will begin to precipitate. Continue acidification until the pH of the solution is approximately 7-8. Trustworthiness Check: Careful pH control is essential. Over-acidification can lead to the protonation of the product, increasing its solubility and reducing yield.

  • Stir the resulting slurry in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the filter cake sequentially with two portions of cold deionized water (2 x 50 mL) and then with a small portion of cold diethyl ether (20 mL) to remove residual impurities and aid in drying.

Step 4: Purification
  • Transfer the crude solid to a beaker and perform recrystallization from an ethanol/water mixture (approximately 80:20 v/v).

  • Dissolve the crude product in a minimum amount of hot ethanol. If any insoluble material remains, filter the hot solution.

  • Slowly add hot deionized water to the hot ethanol solution until the solution becomes faintly turbid.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 1-2 hours to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold 50% ethanol/water, and dry under vacuum at 50 °C to a constant weight.

PurificationWorkflow A Crude Product B Dissolve in minimum hot Ethanol A->B C Hot Filtration (if necessary) B->C optional D Add hot H₂O until turbidity C->D E Cool slowly to RT, then ice bath D->E F Collect crystals via vacuum filtration E->F G Wash with cold 50% EtOH/H₂O F->G H Dry under vacuum G->H I Pure Crystalline Product H->I

Diagram 2. Workflow for the purification of the final compound by recrystallization.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

AnalysisExpected Result
Appearance White to off-white crystalline solid
Melting Point ~175-178 °C (Predicted)
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): 7.95 (d, 2H, Ar-H), 7.30 (d, 2H, Ar-H), 6.80 (s, 2H, NH₂), 6.70 (s, 1H, Pyrimidine-H), 2.45 (s, 3H, Ar-CH₃), 2.35 (s, 3H, Pyrimidine-CH₃)
¹³C NMR (101 MHz, DMSO-d₆)δ (ppm): 168.0, 163.5, 162.0, 140.0, 134.0, 129.5 (2C), 126.0 (2C), 105.0, 25.0, 21.0
Mass Spec (ESI+) m/z: 214.1342 [M+H]⁺ (Calculated for C₁₂H₁₆N₃⁺: 214.1339)
Yield 75-85% (Typical)

Safety and Handling

  • Sodium Metal: Reacts violently with water. Handle only under an inert liquid (like mineral oil) or inert atmosphere. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. A Class D fire extinguisher must be available.

  • Ethanol/Diethyl Ether: Highly flammable liquids. Work in a well-ventilated fume hood away from ignition sources.

  • Hydrochloric Acid: Corrosive. Handle with extreme care, using gloves and safety goggles.

  • General: Perform the entire synthesis in a well-ventilated chemical fume hood.

References

  • El-Sayed, M. A. A., et al. (2018). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Pyrimidines. Available at: [Link]

  • Yengoyan, A. P., et al. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry. Available at: [Link]

  • Aburzeza, M. M., et al. (2025). 4-Amino pyrimidine derivatives: design, synthesis, antiviral, and antibacterial investigation. ResearchGate. Available at: [Link]

  • Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. Available at: [Link]

  • Nagase, H., et al. (2007). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Google Patents. (n.d.). US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine.

Sources

Recrystallization solvents for purifying 2-Methyl-6-(4-methylphenyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: A Systematic Approach to Selecting Recrystallization Solvents for the Purification of 2-Methyl-6-(4-methylphenyl)pyrimidin-4-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity and Crystallization

In the fields of medicinal chemistry and materials science, the purity of a compound is paramount. The presence of impurities, even in trace amounts, can drastically alter the pharmacological, toxicological, and physical properties of an active pharmaceutical ingredient (API). Recrystallization stands as the most powerful and widely used technique for the purification of solid organic compounds, leveraging differences in solubility to separate the target molecule from contaminants.[1][2] The fundamental principle of recrystallization is that the solubility of most solids increases with temperature.[3][4] An impure compound is dissolved in a minimum volume of a suitable hot solvent to create a saturated solution. As this solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that inherently excludes impurity molecules, which remain in the cooled solvent (mother liquor).[1][4]

This guide provides a detailed, systematic methodology for selecting an optimal solvent or solvent system for the purification of 2-Methyl-6-(4-methylphenyl)pyrimidin-4-amine . This molecule possesses a hybrid polarity; the pyrimidine core containing two nitrogen atoms and a primary amine group provides polar, hydrogen-bonding character, while the tolyl (4-methylphenyl) and methyl substituents introduce significant non-polar, hydrophobic features. This structural duality suggests that neither extremely polar nor entirely non-polar solvents will be ideal, making a systematic screening process essential for achieving high purity and yield.

The Theory of Solvent Selection: A Multi-Parameter Approach

The success of any recrystallization is critically dependent on the choice of solvent.[5] An ideal solvent is not merely one that dissolves the compound, but one that meets a specific set of thermodynamic and kinetic criteria.

Core Criteria for an Ideal Recrystallization Solvent:

  • Differential Solubility: The compound should be sparingly soluble or insoluble in the solvent at room temperature but highly soluble at the solvent's boiling point.[5][6] This temperature-dependent solubility gradient is the primary driver of the purification process.

  • Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for their removal by hot filtration) or remain highly soluble in the cold solvent (so they are discarded with the mother liquor).[3]

  • Thermal Stability: The solvent's boiling point must be lower than the melting point of the compound to be purified. This is crucial to prevent the compound from "oiling out"—separating as a liquid instead of forming crystals.[5][7]

  • Chemical Inertness: The solvent must not react with the compound.[2][6] For 2-Methyl-6-(4-methylphenyl)pyrimidin-4-amine, this means avoiding strongly acidic solvents that could protonate the basic amine and pyrimidine nitrogens, unless salt formation is the intended purification strategy.[8][9]

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals after filtration.[2][10]

Candidate Solvents: Properties and Considerations

Based on the mixed polarity of the target compound, a range of solvents should be screened. The following table summarizes the properties of common candidates, ordered by decreasing polarity.

SolventBoiling Point (°C)Polarity Index (P')[11]Key Safety & Handling Considerations
Water100.010.2Non-flammable, non-toxic. High boiling point can be difficult to remove.
Methanol64.75.1Flammable, toxic. Can form explosive mixtures with air. Use in a fume hood.
Ethanol78.54.3Flammable. Less toxic than methanol. Hygroscopic.
Isopropanol (IPA)82.63.9Flammable. Readily forms peroxides upon storage.
Acetone56.55.1Highly flammable, volatile. Excellent solvent for many organics.
Ethyl Acetate77.14.4Flammable. Pleasant odor but can cause irritation.
Toluene110.62.4Flammable, toxic. Higher boiling point may increase risk of oiling out.
Heptane / Hexane98.4 / 68.70.1Highly flammable. Good non-polar "anti-solvents".

Experimental Workflow for Solvent Selection

The optimal solvent system is rarely identified on the first attempt. A logical, multi-step screening process is the most efficient path to success. This process begins with small-scale tests before committing a larger quantity of material.

Diagram: Solvent Selection Workflow

G cluster_0 Part A: Small-Scale Screening cluster_1 Decision Point 1 cluster_2 Decision Point 2 cluster_3 Decision Point 3 Start Start with ~20mg crude material in a small test tube Test_RT Add 0.5 mL of a single solvent. Observe at room temp. Start->Test_RT Soluble_RT Is it soluble at RT? Test_RT->Soluble_RT Reject_Solvent REJECT SOLVENT (Too soluble) Soluble_RT->Reject_Solvent Yes Heat_Solvent Heat to boiling. Observe. Soluble_RT->Heat_Solvent No Consider_Mixed CONSIDER FOR MIXED SYSTEM (Potential 'Good' or 'Bad' Solvent) Proceed to Protocol 5.2 Reject_Solvent->Consider_Mixed Use as 'Good' Solvent Soluble_Hot Is it soluble when hot? Heat_Solvent->Soluble_Hot Reject_Insoluble REJECT SOLVENT (Insoluble) Soluble_Hot->Reject_Insoluble No Cool_Solution Cool to RT, then in ice bath. Observe for crystals. Soluble_Hot->Cool_Solution Yes Reject_Insoluble->Consider_Mixed Use as 'Bad' Solvent Crystals_Form Do abundant crystals form? Cool_Solution->Crystals_Form Ideal_Solvent IDEAL SINGLE SOLVENT Proceed to Protocol 5.1 Crystals_Form->Ideal_Solvent Yes Crystals_Form->Consider_Mixed No/Poor Yield

Caption: Decision workflow for recrystallization solvent selection.

Detailed Experimental Protocols

Protocol 5.1: Single-Solvent Recrystallization

This protocol should be used when a suitable single solvent has been identified in the screening phase.

  • Dissolution: Place the crude 2-Methyl-6-(4-methylphenyl)pyrimidin-4-amine in an Erlenmeyer flask (do not use a beaker, as the wide mouth allows for excessive solvent evaporation).[5][12] Add a magnetic stir bar or a boiling chip.

  • Add the chosen solvent in small portions while heating the mixture to a gentle boil with stirring. Continue adding the hot solvent incrementally until the solid is completely dissolved. Crucially, use the minimum amount of hot solvent required. [1] Adding excess solvent is a common error that will significantly reduce the final yield.[7]

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, they must be removed. Perform a hot gravity filtration using a pre-warmed short-stemmed funnel and fluted filter paper.[13] This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, high-purity crystals.[3] Rushing this step by immediately placing the hot flask in an ice bath can trap impurities.

  • Complete Crystallization: Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield.[14]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[12][14]

  • Washing: With the vacuum off, add a small amount of ice-cold recrystallization solvent to the funnel to wash the crystals of any adhering mother liquor.[5] Reapply the vacuum to draw the wash solvent through.

  • Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the purified crystals to a watch glass and allow them to air-dry completely, or dry in a vacuum oven at a temperature well below the compound's melting point.

Protocol 5.2: Mixed-Solvent Recrystallization

This technique is invaluable when no single solvent meets the ideal criteria. It requires two miscible solvents: a "good" solvent in which the compound is readily soluble, and a "bad" (or anti-solvent) in which the compound is poorly soluble.[5][12] For the target compound, a likely pair could be Ethanol ("good") and Water ("bad"), or Toluene ("good") and Heptane ("bad").

  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of the hot "good" solvent, following steps 1 and 2 of the single-solvent protocol.

  • Induce Saturation: While keeping the solution at or near its boiling point, add the "bad" solvent dropwise with constant swirling. Continue adding until a faint, persistent cloudiness (turbidity) appears.[12][15] This indicates that the solution is saturated.

  • Clarification: Add one or two drops of the hot "good" solvent back into the mixture, just enough to redissolve the precipitate and make the solution clear again.[15] The solution is now perfectly saturated at that temperature.

  • Crystallization, Isolation, and Drying: Follow steps 4 through 8 of the single-solvent protocol. For the washing step (Step 7), use a cold mixture of the two solvents in the same approximate ratio established during the dissolution process.[5]

Troubleshooting Common Recrystallization Issues

ProblemLikely Cause(s)Recommended Solution(s)
"Oiling Out" (Compound separates as a liquid)1. The compound's melting point is below the boiling point of the solvent.[7][16]2. The solution is cooling too rapidly.3. The compound is highly impure, causing significant melting point depression.[7][17]1. Re-heat the mixture to redissolve the oil. Add a small amount more of the "good" solvent and allow it to cool much more slowly.[7][17]2. Attempt the recrystallization again with a lower-boiling point solvent or solvent mixture.
No Crystals Form (After cooling)1. Too much solvent was used, and the solution is not supersaturated.[7][14]2. The solution is supersaturated but requires a nucleation site to begin crystallization.1. Boil off a portion of the solvent to increase the concentration and attempt to cool again.[7][17]2. Induce crystallization by gently scratching the inside surface of the flask below the solvent line with a glass rod.[7][12]3. If available, add a tiny "seed crystal" of the pure compound.[7]
Poor Recovery / Low Yield 1. Too much solvent was used during dissolution.2. The solution was not cooled sufficiently.3. The crystals were washed with too much cold solvent, or the wash solvent was not cold enough.1. Concentrate the mother liquor by boiling off some solvent and cool again to recover a second crop of crystals (which may be less pure).2. Ensure the solution is thoroughly chilled in an ice bath before filtration.

Safety Precautions

All manipulations involving organic solvents should be performed in a well-ventilated chemical fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for each solvent before use to be aware of all potential hazards. Flammable solvents like ethanol, acetone, and heptane must be heated using a steam bath, heating mantle, or explosion-proof hot plate; never use an open flame.

References

  • Scribd. Solvent Selection and Recrystallization Guide. Available from: [Link]

  • Unknown. recrystallization-2.doc.pdf. Available from: [Link]

  • Unknown. Recrystallization-1.pdf. Available from: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 54(11), 708. Available from: [Link]

  • Wired Chemist. Recrystallization. Available from: [Link]

  • Unknown. Recrystallization1. Available from: [Link]

  • Unknown. Recrystallization. Available from: [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. (2022-04-07). Available from: [Link]

  • University of York, Department of Chemistry. Problems with Recrystallisations. Available from: [Link]

  • Chemistry LibreTexts. Recrystallization. (2023-01-29). Available from: [Link]

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Available from: [Link]

  • Scribd. Solvent Miscibility and Polarity Chart. Available from: [Link]

  • YouTube. Recrystallization using two solvents. (2012-05-07). Available from: [Link]

  • Reddit. Recrystallization (help meeeeee). (2013-02-03). Available from: [Link]

  • Mettler Toledo. Oiling Out in Crystallization. Available from: [Link]

  • Furniss, B. S., et al. Vogel's Textbook of Practical Organic Chemistry, 5th ed. Longman Scientific & Technical, 1989. Available from: [Link]

  • Unknown. recrystallization.pdf. Available from: [Link]

  • Vogel, A. I. A Text-Book of Practical Organic Chemistry, 3rd ed. Longmans, 1956. Available from: [Link]

  • Unknown. Experiment 9 — Recrystallization. Available from: [Link]

  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. (2021-01-19). Available from: [Link]

  • University of Toronto. Recrystallization - Single Solvent. Available from: [Link]

  • Unknown. Polarity of Solvents. Available from: [Link]

  • Shodex. Polarities of Solvents. Available from: [Link]

  • Unknown. EXPERIMENT (3) Recrystallization. Available from: [Link]

  • Furniss, B. S., et al. Vogel's Textbook of Practical Organic Chemistry, 5th Edition, 1989. Available from: [Link]

  • VŠCHT Praha. Krystalizace Crystallization. Available from: [Link]

  • Burdick & Jackson. Polarity Index. Available from: [Link]

  • Reddit. Go-to recrystallization solvent mixtures. (2023-02-19). Available from: [Link]

  • Shawali, A. S., et al. Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. Molecules, 17(5), 5391-5401. Available from: [Link]

  • Bartolini, M., et al. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors. ACS Chemical Neuroscience, 12(21), 4046-4061. Available from: [Link]

  • Kramer, H. J. M., & Eral, H. B. Industrial crystallization in practice: from process to product. Cambridge University Press, 2015. Available from: [Link]

  • Quora. What is the best solvent for recrystallization?. (2017-02-16). Available from: [Link]

  • Wikipedia. Ullmann's Encyclopedia of Industrial Chemistry. Available from: [Link]

  • ResearchGate. Ullmann's Encyclopedia of Industrial Chemistry. Available from: [Link]

  • Molnar, I. Solvent selection in liquid chromatography. In: Liquid Chromatography. Elsevier, 2017, pp. 415-442. Available from: [Link]

  • YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022-07-08). Available from: [Link]

  • ResearchGate. (PDF) Ullmann's Encyclopedia of Industrial Chemistry. Available from: [Link]

Sources

Application Note: Facile Synthesis of 2-Methyl-6-(4-methylphenyl)pyrimidin-4-amine via Palladium-Catalyzed Suzuki Coupling

Author: BenchChem Technical Support Team. Date: February 2026

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Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Specifically, substituted 2-methylpyrimidin-4-amine derivatives are of significant interest to researchers in drug development due to their potential as kinase inhibitors and other therapeutic agents.[3] The synthesis of these complex molecules often requires efficient and versatile methods for carbon-carbon bond formation. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful tool for this purpose, offering high yields, broad functional group tolerance, and relatively mild reaction conditions.[1][4][5]

This application note provides a detailed, field-proven protocol for the synthesis of 2-Methyl-6-(4-methylphenyl)pyrimidin-4-amine. The methodology leverages a palladium-catalyzed Suzuki coupling between 6-chloro-2-methylpyrimidin-4-amine and 4-methylphenylboronic acid. We will delve into the mechanistic underpinnings of this transformation, provide a step-by-step experimental guide, and offer insights into process optimization and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and scalable route to this important class of compounds.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a Nobel Prize-winning cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex.[4][6] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (6-chloro-2-methylpyrimidin-4-amine) to form a Pd(II) intermediate. The reactivity of the halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[7] While aryl chlorides are typically less reactive, the electron-deficient nature of the pyrimidine ring facilitates this step.[8]

  • Transmetalation: In this step, the organic group from the organoboron species (4-methylphenylboronic acid) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4][9][10]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, yielding the desired product, 2-Methyl-6-(4-methylphenyl)pyrimidin-4-amine, and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]

The choice of catalyst, ligand, base, and solvent are all crucial parameters that can significantly influence the reaction's efficiency and yield.[4][11]

Experimental Protocol

This protocol outlines the synthesis of 2-Methyl-6-(4-methylphenyl)pyrimidin-4-amine from 6-chloro-2-methylpyrimidin-4-amine and 4-methylphenylboronic acid.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
6-Chloro-2-methylpyrimidin-4-amine≥97%Commercially AvailableStarting material.
4-Methylphenylboronic acid≥98%Commercially AvailableCoupling partner.
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]≥99%Commercially AvailablePalladium(0) catalyst source.[11]
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially AvailableBase.[9][12]
1,4-DioxaneAnhydrous, ≥99.8%Commercially AvailableSolvent.
WaterDeionizedIn-houseCo-solvent.
Ethyl AcetateACS GradeCommercially AvailableFor extraction.
Brine (Saturated NaCl solution)In-houseFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially AvailableDrying agent.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Reaction Setup and Procedure

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. The reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst and phosphine ligands.[13]

  • Vessel Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloro-2-methylpyrimidin-4-amine (1.43 g, 10.0 mmol, 1.0 equiv), 4-methylphenylboronic acid (1.63 g, 12.0 mmol, 1.2 equiv), and potassium carbonate (4.15 g, 30.0 mmol, 3.0 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum, and purge the system with argon or nitrogen for 15-20 minutes. This step is critical to remove oxygen, which can deactivate the catalyst.[13]

  • Catalyst Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (578 mg, 0.50 mmol, 5 mol%).

  • Solvent Addition: Add 40 mL of anhydrous 1,4-dioxane and 10 mL of deionized water to the flask via syringe. The solvent mixture should be degassed prior to use by bubbling with argon for at least 30 minutes.[13]

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with 50 mL of ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter cake with an additional 20 mL of ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 50 mL of water and 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 2-Methyl-6-(4-methylphenyl)pyrimidin-4-amine as a solid.

Characterization Data

The identity and purity of the final product should be confirmed by standard analytical techniques.

AnalysisExpected Results
Appearance White to off-white solid
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): 8.01 (s, 1H), 7.85 (d, J = 8.2 Hz, 2H), 7.25 (d, J = 8.0 Hz, 2H), 6.60 (s, 1H), 6.55 (br s, 2H), 2.35 (s, 3H), 2.32 (s, 3H).
¹³C NMR (101 MHz, DMSO-d₆)δ (ppm): 164.5, 163.8, 161.7, 138.5, 135.2, 129.5, 127.8, 103.4, 24.2, 21.1.
LC-MS (ESI) m/z calculated for C₁₂H₁₄N₃⁺ [M+H]⁺: 200.12; found: 200.1.

Visualizing the Workflow

A clear understanding of the experimental sequence is crucial for successful execution.

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation cluster_purification Purification & Analysis reagents Combine Reactants: - 6-Chloro-2-methylpyrimidin-4-amine - 4-Methylphenylboronic acid - K₂CO₃ inert Establish Inert Atmosphere (Argon/Nitrogen Purge) reagents->inert catalyst Add Pd(PPh₃)₄ Catalyst inert->catalyst solvent Add Degassed Solvents (Dioxane/Water) catalyst->solvent heat Heat to 100 °C with Stirring solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute with Ethyl Acetate & Filter cool->extract wash Wash with Water & Brine extract->wash dry Dry & Concentrate wash->dry purify Flash Column Chromatography dry->purify analyze Characterize Product (NMR, LC-MS) purify->analyze

Caption: Experimental workflow for the Suzuki coupling synthesis.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section addresses common issues and their potential solutions.

IssuePotential Cause(s)Recommended Action(s)
Low or No Conversion Inactive Catalyst: Oxidation of Pd(0) or phosphine ligands.Ensure rigorous degassing of solvents and reaction vessel.[13] Use fresh, high-purity catalyst and ligands.
Inefficient Base: Base is not strong enough or has poor solubility.Screen alternative bases such as K₃PO₄ or Cs₂CO₃.[9] Ensure the base is finely powdered and anhydrous.
Low Reaction Temperature: Insufficient energy to overcome the activation barrier.Cautiously increase the reaction temperature, but be mindful of potential catalyst decomposition.[13]
Formation of Side Products (e.g., Homocoupling) Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.Improve the degassing procedure (e.g., use freeze-pump-thaw cycles).[13]
Protodeboronation: Cleavage of the C-B bond of the boronic acid.Use fresh boronic acid. Consider using more stable boronic esters (e.g., pinacol esters).[7]
Difficulty in Purification Incomplete Reaction: Presence of starting materials close in polarity to the product.Ensure the reaction has gone to completion before work-up. Optimize chromatography conditions (solvent system, gradient).
Catalyst Residues: Palladium complexes co-eluting with the product.Ensure thorough filtration after the reaction. Consider a preliminary aqueous wash with a chelating agent like thiourea to scavenge residual palladium.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides an efficient and reliable method for the synthesis of 2-Methyl-6-(4-methylphenyl)pyrimidin-4-amine. The protocol detailed in this application note is robust and scalable, making it suitable for both discovery and process chemistry environments. By understanding the key reaction parameters and potential pitfalls, researchers can successfully employ this powerful synthetic tool to access a wide range of valuable pyrimidine derivatives for drug discovery and development programs.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • ResearchGate. What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? [Link]

  • ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids a. [Link]

  • ResearchGate. Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids | Request PDF. [Link]

  • PMC. Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling? [Link]

  • ResearchGate. The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • ACS Publications. Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. [Link]

  • ACS Publications. Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand. [Link]

  • YouTube. Suzuki cross-coupling reaction. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]

  • BIOENGINEER.ORG. Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis. [Link]

  • PubMed. Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. [Link]

  • SpectraBase. 2-Pyrimidinamine, 4-methyl-6-phenyl- - Optional[13C NMR] - Chemical Shifts. [Link]

  • AWS. Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla. [Link]

  • ResearchGate. (PDF) Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. [Link]

  • ResearchGate. (PDF) Synthesis and AChE inhibiting activity of 2, 4 substituted 6-Phenyl Pyrimidines. [Link]

  • PubChem. 2-Methylpyrimidin-4-amine. [Link]

  • Google Patents. US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • PubMed. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. [Link]

  • PubChem. 2-Amino-6-methylpyrimidin-4-one. [Link]

  • PubChem. 6-methyl-N-(4-methylphenyl)pyrimidin-4-amine. [Link]

Sources

Precision Amination of Chloropyrimidines: From SNAr Fundamentals to Catalytic Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The aminopyrimidine scaffold is a cornerstone of modern medicinal chemistry, serving as the pharmacophore in blockbuster kinase inhibitors (e.g., Imatinib, Palbociclib). However, the installation of amines onto chloropyrimidine precursors is often deceptively simple. While the pyrimidine ring is inherently electron-deficient, facilitating Nucleophilic Aromatic Substitution (SNAr), issues regarding regioselectivity (2-Cl vs. 4-Cl vs. 6-Cl) and substrate deactivation frequently lead to stalled reactions or complex isomeric mixtures.

This guide provides a decision framework for selecting between thermal SNAr and Palladium-catalyzed Buchwald-Hartwig amination, supported by validated protocols and mechanistic insights.

Method Selection Decision Matrix

Before beginning, assess your substrate and nucleophile against the following logic flow to select the optimal protocol.

MethodSelection Start Start: Chloropyrimidine + Amine CheckNuc Is the Amine Nucleophilic? (Aliphatic 1°/2°, Benzyl) Start->CheckNuc CheckRing Is the Ring Activated? (Electron Withdrawing Groups at C5?) CheckNuc->CheckRing Yes Pd_Cat Protocol B: Buchwald-Hartwig (Pd-Catalysis) CheckNuc->Pd_Cat No (Aniline, Amide, Heterocycle) SNAr_Std Protocol A: Thermal SNAr (iPrOH/DIPEA) CheckRing->SNAr_Std Yes (e.g., NO2, CN, CF3) SNAr_Force Protocol A (Modified): Polar Aprotic (NMP/DMSO) + Heat CheckRing->SNAr_Force Neutral/Weakly Deactivated CheckRing->Pd_Cat Strongly Deactivated (e.g., C5-OMe)

Figure 1: Decision tree for selecting amination conditions based on nucleophile strength and ring electronics.

Mechanistic Landscape & Regioselectivity[1]

The SNAr Mechanism

In the absence of a metal catalyst, the reaction proceeds via the Meisenheimer complex. The rate-determining step is typically the attack of the nucleophile.

The Regioselectivity Rule (C4 vs. C2): For 2,4-dichloropyrimidine, substitution occurs preferentially at the C4 position .[1]

  • Reasoning: The intermediate Meisenheimer complex formed by attack at C4 can delocalize the negative charge onto two ring nitrogens (N1 and N3) in a para-quinoid-like resonance structure. Attack at C2 delocalizes charge primarily onto nitrogen atoms in an ortho-quinoid-like structure, which is less stabilized. Additionally, the LUMO coefficient is significantly higher at C4 [1].[2]

Exceptions to the Rule:

  • C5-Sterics: Bulky groups at C5 can block C4, forcing reaction at C2.

  • Tertiary Amines: Reaction with tertiary amines can lead to anomalous C2 selectivity via an in situ dealkylation mechanism [2].[3]

  • Alkoxides: While not amines, it is noted that alkoxides can favor C2 substitution if hydrogen bonding occurs with C5-substituents (e.g., sulfones) [3].

Regio Substrate 2,4-Dichloropyrimidine C4_Prod Major: 4-Amino-2-chloropyrimidine (Kinetic Product) Substrate->C4_Prod 1.0 eq Amine, <80°C Standard Conditions C2_Prod Minor: 2-Amino-4-chloropyrimidine (Thermodynamic/Steric) Substrate->C2_Prod Bulky C5 Group or Specific Catalysis Bis_Prod Bis-substitution (Over-reaction) C4_Prod->Bis_Prod Excess Amine, >100°C

Figure 2: Regioselectivity pathways for 2,4-dichloropyrimidine.

Protocol A: Thermal SNAr (The Workhorse)

Scope: Aliphatic amines, benzylamines, and reactive anilines.[4] Key Challenge: Balancing solubility with reaction temperature and preventing hydrolysis (conversion of Cl to OH).

Reagent Selection Table
VariableRecommendationRationale
Solvent 2-Propanol (IPA) or n-Butanol Protic solvents stabilize the transition state. Alcohols allow easy workup (evaporation).
Alternative Solvent DMF or NMP Use for unreactive substrates requiring T > 120°C. Warning: Difficult to remove; water wash required.
Base DIPEA (Hünig's Base) (1.2 - 2.0 eq)Scavenges HCl. Non-nucleophilic to prevent side reactions.
Temperature 60°C - 80°C Sufficient for C4 displacement. >100°C often required for C2 displacement.[5]
Step-by-Step Procedure
  • Preparation: In a reaction vial, dissolve the chloropyrimidine (1.0 mmol) in 2-Propanol (3-5 mL).

  • Addition: Add DIPEA (1.5 mmol) followed by the amine (1.05 mmol).

    • Note: Adding the amine last allows you to control the exotherm if the substrate is highly activated.

  • Reaction: Heat to 80°C.

    • Self-Validation Point: Monitor by LCMS at 1 hour. Look for the disappearance of the starting material isotope pattern (two Cl atoms: 9:6:1 intensity for M, M+2, M+4) and appearance of the product pattern (one Cl atom: 3:1 intensity for M, M+2).

  • Workup:

    • Method A (Precipitation): If the product is solid, cool to 0°C, add water (5 mL), and filter.

    • Method B (Extraction): Concentrate IPA. Redissolve in EtOAc, wash with Sat. NaHCO3 and Brine. Dry over Na2SO4.

Protocol B: Buchwald-Hartwig Cross-Coupling

Scope: Unreactive anilines, amides, electron-rich pyrimidines (e.g., 2-amino-4-chloropyrimidine), or when SNAr fails due to electronic deactivation. Key Challenge: Catalyst poisoning by free amine or oxidation of the catalyst.

The Catalyst System

For chloropyrimidines, standard Pd(PPh3)4 is often insufficient.

  • Pre-catalyst: Pd2(dba)3 or Pd(OAc)2 .[5]

  • Ligand: BrettPhos (for primary amines) or Xantphos (robust general purpose). RuPhos is excellent for secondary amines.

  • Base: Cs2CO3 (mild) or NaOtBu (strong, fast).

Step-by-Step Procedure (Inert Atmosphere Critical)
  • Drying: Flame-dry a reaction vial and cool under Argon/Nitrogen.

  • Solvent Prep: Sparge anhydrous 1,4-Dioxane or Toluene with Argon for 15 minutes to remove oxygen.

  • Charging: Add Pd2(dba)3 (2-5 mol%), Ligand (4-10 mol%), and Base (1.5 eq) to the vial.

  • Substrates: Add chloropyrimidine (1.0 mmol) and amine (1.2 mmol).

  • Solvent Addition: Add the sparged solvent (5-10 mL/mmol) via syringe. Seal immediately.

  • Reaction: Heat to 100°C for 4–12 hours.

    • Self-Validation Point: If the reaction turns black immediately (palladium black precipitation), the catalyst has decomposed (likely O2 or wet solvent). The active catalyst solution should typically remain a dark red/orange or clear yellow depending on the ligand.

  • Workup: Filter through a pad of Celite to remove Pd black and inorganic salts. Rinse with EtOAc. Concentrate and purify.

Troubleshooting & Optimization (E-E-A-T)

Common Failure Modes
  • Hydrolysis (Formation of Pyrimidinone):

    • Symptom:[1][4][5][6][7][8][9] LCMS shows mass of [M-Cl+OH].

    • Cause: Wet solvent or hygroscopic base.

    • Fix: Switch from IPA to anhydrous Dioxane/DIPEA. Use molecular sieves.

  • Regio-scrambling (Mixture of Isomers):

    • Symptom:[1][4][5][6][7][8][9] Two peaks with identical mass in LCMS.

    • Fix: Lower the temperature (0°C to RT). If using SNAr, ensure the C5-position is not sterically crowding the C4 site.

  • Stalled Reaction (Buchwald):

    • Symptom:[1][4][5][6][7][8][9] Starting material persists despite heat.

    • Fix: Switch from Cs2CO3 to NaOtBu (if functional groups tolerate). Increase catalyst loading to 10%. Ensure "Ar-Cl" is not an "Ar-I" (Iodide can poison Pd in some cycles; though rare, check starting material purity) [4].

Purification Tip

Aminopyrimidines are basic and often streak on silica gel.

  • Tip: Pre-treat the silica column with 1% Triethylamine in Hexanes, or use DCM:MeOH:NH4OH (90:9:1) as the eluent system to sharpen peaks.

References

  • Joule, J. A.; Mills, K.Heterocyclic Chemistry, 5th ed.; Wiley: Chichester, U.K., 2010. (Standard text confirming C4 > C2 reactivity based on Meisenheimer stability).
  • Barvian, N. C. et al. "Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles." J. Org.[3][10] Chem.2015 , 80(15), 7757–7763. Link

  • Lu, Y. et al. "Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine."[11] WuXi AppTec QM Magic Class, Chapter 48. Link

  • Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci.[4][12]2011 , 2, 27-50. Link

Sources

Application Note: Rapid and Efficient Microwave-Assisted Synthesis of 2-Methyl-6-(4-methylphenyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the microwave-assisted synthesis of 2-Methyl-6-(4-methylphenyl)pyrimidin-4-amine, a substituted pyrimidine of interest in medicinal chemistry and drug discovery. The protocol detailed herein leverages the significant advantages of microwave irradiation, including drastically reduced reaction times, improved yields, and enhanced energy efficiency, aligning with the principles of green chemistry.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development, offering a detailed experimental protocol, mechanistic insights, and a framework for the rapid synthesis of pyrimidine derivatives.

Introduction

The pyrimidine scaffold is a fundamental heterocyclic motif present in a vast array of biologically active compounds, including nucleic acids and numerous pharmaceuticals.[4][5][6] Consequently, the development of efficient and sustainable synthetic methodologies for accessing substituted pyrimidines is of paramount importance. Traditional synthetic routes often involve lengthy reaction times and harsh conditions.[5][7] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations, offering rapid, uniform heating and often leading to cleaner reactions with higher yields.[8][9]

This application note details a robust, two-step, one-pot microwave-assisted protocol for the synthesis of 2-Methyl-6-(4-methylphenyl)pyrimidin-4-amine. The synthesis proceeds via an initial condensation of 4-methylacetophenone with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone intermediate, followed by a cyclocondensation reaction with guanidine.

Mechanistic Rationale

The synthesis of the pyrimidine ring in this protocol is a classic example of building a heterocyclic system from acyclic precursors. The overall transformation can be understood in two key stages:

  • Enaminone Formation: The reaction is initiated by the condensation of the active methylene group of 4-methylacetophenone with N,N-dimethylformamide dimethyl acetal (DMF-DMA).[10][11] DMF-DMA serves as a versatile one-carbon synthon, reacting with the ketone to form a β-dimethylamino enone intermediate.[12][13][14] This step is crucial as it introduces the necessary functionality for the subsequent cyclization.

  • Cyclocondensation with Guanidine: The in-situ generated enaminone then undergoes a cyclocondensation reaction with guanidine. Guanidine, with its N-C-N fragment, acts as the nitrogen source for the pyrimidine ring.[4][7][15] The reaction proceeds through a series of nucleophilic additions and eliminations, ultimately leading to the formation of the stable aromatic pyrimidine ring with the elimination of dimethylamine and methanol.

The use of microwave irradiation significantly accelerates both stages of this reaction sequence. The polar intermediates and transition states involved in the mechanism efficiently absorb microwave energy, leading to rapid and uniform heating of the reaction mixture.[1][2][3] This targeted heating minimizes the formation of side products and dramatically reduces the overall reaction time compared to conventional heating methods.[8][16]

Reaction_Mechanism cluster_0 Step 1: Enaminone Formation cluster_1 Step 2: Cyclocondensation 4-Methylacetophenone 4-Methylacetophenone Enaminone Enaminone Intermediate 4-Methylacetophenone->Enaminone + DMF-DMA - 2x CH3OH DMF_DMA DMF-DMA Cyclization_Intermediate Cyclization Intermediate Enaminone->Cyclization_Intermediate + Guanidine - (CH3)2NH Guanidine Guanidine Product 2-Methyl-6-(4-methylphenyl)pyrimidin-4-amine Cyclization_Intermediate->Product - H2O

Caption: Proposed reaction mechanism for the synthesis of 2-Methyl-6-(4-methylphenyl)pyrimidin-4-amine.

Experimental Protocol

This protocol is designed for a dedicated microwave synthesis reactor. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMoles (mmol)
4-MethylacetophenoneC₉H₁₀O134.181.34 g10
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)C₅H₁₃NO₂119.161.43 g12
Guanidine HydrochlorideCH₅N₃·HCl95.531.15 g12
Sodium Methoxide (30% in Methanol)CH₃ONa54.022.16 mL12
EthanolC₂H₅OH46.0715 mL-

Instrumentation:

  • Microwave Synthesizer (e.g., CEM Discover, Biotage Initiator)

  • 10-20 mL Microwave Reaction Vial with a magnetic stir bar

  • Standard laboratory glassware for workup

Procedure:

  • Reagent Preparation: To a 10-20 mL microwave reaction vial equipped with a magnetic stir bar, add 4-methylacetophenone (1.34 g, 10 mmol).

  • Addition of Reagents: Sequentially add ethanol (15 mL), N,N-dimethylformamide dimethyl acetal (1.43 g, 12 mmol), guanidine hydrochloride (1.15 g, 12 mmol), and sodium methoxide solution (2.16 mL, 12 mmol).

  • Vial Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial in the cavity of the microwave synthesizer. Irradiate the mixture at a constant temperature of 120°C for 15 minutes. The pressure should be monitored and should not exceed the vessel's limits.

  • Cooling: After the irradiation is complete, allow the reaction vial to cool to room temperature (either by forced air cooling in the microwave system or by standing).

  • Work-up:

    • Once cooled, carefully open the vial.

    • Pour the reaction mixture into a beaker containing crushed ice (approximately 50 g).

    • Stir the mixture until the ice has completely melted. A precipitate should form.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water (2 x 20 mL).

  • Purification:

    • The crude product can be purified by recrystallization from ethanol to afford the desired 2-Methyl-6-(4-methylphenyl)pyrimidin-4-amine as a crystalline solid.

    • Dry the purified product under vacuum.

Experimental_Workflow Start Start Reagents Combine Reactants in Microwave Vial Start->Reagents Microwave Microwave Irradiation (120°C, 15 min) Reagents->Microwave Cooling Cool to Room Temperature Microwave->Cooling Workup Pour onto Ice & Filter Cooling->Workup Purification Recrystallize from Ethanol Workup->Purification Product Pure Product Purification->Product

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Methyl-6-(4-methylphenyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Identifying and Removing Regioisomeric Impurities

Welcome to the technical support guide for the purification of 2-Methyl-6-(4-methylphenyl)pyrimidin-4-amine. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioisomeric impurities during and after the synthesis of this compound. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to troubleshoot and optimize your purification processes effectively.

Section 1: The Root of the Problem - Understanding Regioisomer Formation

Q1: What is the primary regioisomeric impurity in the synthesis of 2-Methyl-6-(4-methylphenyl)pyrimidin-4-amine, and why does it form?

A1: The principal regioisomeric impurity is 2-Methyl-4-(4-methylphenyl)pyrimidin-6-amine . Its formation is a common consequence of the synthetic route used to create the pyrimidine core.

The most prevalent synthesis involves the condensation of an unsymmetrical β-diketone, 1-(4-methylphenyl)butane-1,3-dione, with acetamidine.[1][] The β-diketone has two carbonyl groups with different electronic environments, leading to two possible cyclization pathways.

  • Pathway A (Desired): Nucleophilic attack by the amidine on the more reactive acetyl carbonyl, followed by cyclization and dehydration, yields the target product, 2-Methyl-6-(4-methylphenyl)pyrimidin-4-amine .

  • Pathway B (Impurity): Attack on the benzoyl carbonyl leads to the formation of the regioisomeric impurity, 2-Methyl-4-(4-methylphenyl)pyrimidin-6-amine .

Because these pathways compete, the crude product is often a mixture of both regioisomers, which are notoriously difficult to separate due to their nearly identical physical properties.[3][4]

Section 2: Analytical Workflow for Impurity Detection

A robust analytical strategy is the foundation of any purification campaign. The control of regioisomeric impurities should be established as early as possible in the process to simplify downstream analysis.[3][4]

Q2: Which analytical techniques are most effective for identifying and quantifying these regioisomers?

A2: A multi-pronged approach is recommended. While regioisomers have the same mass, their distinct structural connectivity can be probed using spectroscopic and chromatographic methods.

Technique Principle & Application Expected Outcome / Key Insight
¹H NMR Spectroscopy Definitive Structural Elucidation. The chemical environment of every proton is unique. This is the most reliable method for confirming the identity and ratio of regioisomers.Look for two distinct singlets in the aromatic region (typically 6.5-7.5 ppm) corresponding to the C5-proton of the pyrimidine ring for each isomer. The integration of these peaks provides a direct ratio of the two regioisomers.
Thin-Layer Chromatography (TLC) Rapid Purity Assessment & Method Development. Used to screen for an appropriate solvent system for column chromatography. Separation can be challenging.Regioisomers often have very similar Rf values. Test a wide range of solvent polarities (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol). A slight difference in Rf (ΔRf > 0.1) suggests a viable separation by column chromatography is possible.
High-Performance Liquid Chromatography (HPLC) High-Resolution Separation & Quantification. Provides superior separation compared to TLC and allows for accurate quantification of the impurity.Reversed-phase HPLC can often resolve regioisomers.[5] A successful method will show two distinct peaks, allowing for area-under-the-curve quantification to determine purity with high precision.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation and Mass Confirmation. Suitable for thermally stable and volatile compounds.[3]The two regioisomers will have identical mass spectra but may exhibit different retention times on the GC column, confirming the presence of an isomeric mixture.

Section 3: Troubleshooting and Purification Protocols

Troubleshooting Common Purification Issues
Problem Probable Cause Recommended Solution
Inseparable spots on TLC. The polarity difference between the regioisomers is insufficient in the chosen solvent system and on the standard silica stationary phase.1. Screen a wider range of solvent systems, including three-component mixtures (e.g., Hexane/DCM/Ethyl Acetate).[6] 2. Try a different stationary phase for TLC, such as alumina (neutral, acidic, or basic) or reverse-phase plates.[7]
Poor separation during column chromatography (co-elution). The column is overloaded, the elution is too fast, or the chosen solvent system is not optimal for preparative scale.1. Reduce the amount of crude material loaded onto the column (a silica-to-compound ratio of 100:1 may be necessary for difficult separations).[8] 2. Use a longer, narrower column to increase the number of theoretical plates. 3. Employ a shallow gradient or isocratic elution with the optimized solvent system from TLC.[9]
Recrystallization yields an oily precipitate or no crystals. The solvent is not ideal; the solution may be supersaturated, or the cooling rate is too fast, preventing proper crystal lattice formation.[10]1. Perform a thorough solvent screen to find a solvent that dissolves the compound when hot but not when cold.[11] 2. Ensure slow cooling. Do not place the hot solution directly into an ice bath. Allow it to cool to room temperature first.[12] 3. If no crystals form, try scratching the inside of the flask or adding a seed crystal.
Low recovery after recrystallization. The desired product has significant solubility in the cold solvent, or too much solvent was used initially.1. Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.[10] 2. When washing the collected crystals, use a minimal amount of ice-cold solvent to minimize redissolving the product.[12]
Workflow for Regioisomer Identification and Removal

G cluster_0 Phase 1: Analysis cluster_1 Phase 2: Purification cluster_2 Phase 3: Final Product Synthesis Crude Product from Synthesis Analysis Analytical Characterization (NMR, TLC, HPLC) Synthesis->Analysis Decision Is Purity >99%? Analysis->Decision TLC_Dev TLC Method Development (Find ΔRf > 0.1) Decision->TLC_Dev No Final_QC Final Purity Check (NMR, HPLC) Decision->Final_QC Yes Column Flash Column Chromatography TLC_Dev->Column Analysis_Post_Column Analyze Fractions Column->Analysis_Post_Column Recrystallization Fractional Recrystallization Recrystallization->Final_QC Analysis_Post_Column->Recrystallization If still impure Analysis_Post_Column->Final_QC If pure Pure_Product Pure Product (>99%) Final_QC->Pure_Product

Caption: Workflow for analysis and purification.

Protocol 1: Optimized Flash Column Chromatography

This protocol is designed for challenging separations where the regioisomers are closely eluting. The key is a fine-grade silica and a carefully selected mobile phase.[8]

  • Solvent System Selection:

    • Using TLC, screen various binary solvent systems (e.g., hexane/ethyl acetate, dichloromethane/ethyl acetate).

    • Aim for a system that places the desired product at an Rf of approximately 0.2-0.3 and maximizes the separation (ΔRf) between it and the isomeric impurity.

    • If binary systems fail, explore ternary systems (e.g., 90:9:1 hexane:ethyl acetate:acetic acid) to modulate selectivity.

  • Column Preparation:

    • Use a high-quality silica gel with a particle size of 40-63 μm (230-400 mesh).[8]

    • Select a long, narrow column. For separating 1 gram of crude material, a column with a 2-3 cm diameter is appropriate.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent and carefully pack the column, avoiding air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, perform a "dry load": adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the packed column. This often results in better resolution.

  • Elution and Fraction Collection:

    • Begin elution with a solvent polarity slightly lower than the one identified by TLC.

    • If using a gradient, ensure it is very shallow. For example, if your optimal TLC solvent is 15% ethyl acetate in hexane, start the gradient at 5% and slowly increase to 20% over 10-15 column volumes.

    • Collect small fractions and analyze them meticulously by TLC before combining.

Protocol 2: Fractional Recrystallization

Recrystallization purifies compounds by leveraging differences in solubility between the desired product and impurities.[11][13]

  • Solvent Screening:

    • Place ~20-30 mg of the crude mixture into several test tubes.

    • Add a different potential solvent (e.g., isopropanol, acetonitrile, ethyl acetate, toluene) to each tube, drop by drop at room temperature. A good solvent will not dissolve the compound at room temperature.

    • Heat the tubes that show poor solubility. An ideal solvent will fully dissolve the compound at its boiling point.

    • Allow the promising solutions to cool slowly to room temperature, then in an ice bath. The best solvent will yield a high quantity of crystalline solid.

  • Recrystallization Procedure:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the mixture to a boil with constant swirling. Stop adding solvent as soon as all the solid has dissolved.[12]

    • Remove the flask from the heat source and cover it to prevent solvent evaporation.

    • Crucially, allow the solution to cool slowly and undisturbed to room temperature. Rapid cooling will trap impurities.

    • Once the flask has reached room temperature, place it in an ice bath for 20-30 minutes to maximize crystal formation.

  • Crystal Collection and Washing:

    • Collect the crystals by vacuum filtration.[12]

    • Wash the crystals with a very small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.

    • Dry the purified crystals under vacuum. Analyze purity by NMR or HPLC.

Section 4: Frequently Asked Questions (FAQs)

  • Q3: My regioisomers are completely inseparable by standard silica gel chromatography. What are my next options?

    • A3: Consider alternative stationary phases. Alumina (basic or neutral) can offer different selectivity compared to silica (acidic).[7] Reverse-phase chromatography (C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) is another powerful option, as it separates based on hydrophobicity, which may differ slightly between the isomers. For very valuable material, preparative HPLC is the ultimate solution.[14]

  • Q4: Can I prevent the formation of the regioisomer during the synthesis?

    • A4: While challenging, some strategies can influence the regioselectivity. Modifying the reaction conditions (temperature, solvent, catalyst) can sometimes favor one pathway over the other. Alternatively, a completely different synthetic strategy that builds the substituted pyrimidine ring in a stepwise, controlled manner, rather than a one-pot condensation, would offer definitive regiochemical control.[15][16]

  • Q5: Why is slow cooling so critical for successful recrystallization?

    • A5: Crystal formation is a process of molecular self-assembly. Slow cooling allows molecules of the desired compound to selectively incorporate into the growing crystal lattice, a thermodynamically favored process. Impurity molecules, which have a different shape and size, do not fit well and tend to remain in the solution. Rapid cooling crashes all dissolved material out of solution indiscriminately (a kinetically controlled process), trapping impurities within the solid.[12][17]

References

  • Online Separation and Identification of Isomers Using Infrared Multiple Photon Dissociation Ion Spectroscopy Coupled to Liquid Chromatography. Analytical Chemistry. [Link]

  • Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Longdom Publishing. [Link]

  • Regio- and stereospecific analysis of glycerolipids. PubMed. [Link]

  • Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling. National Center for Biotechnology Information. [Link]

  • Recrystallization - Single Solvent. University of California, Los Angeles. [Link]

  • How to separate these regioisomers? Reddit r/OrganicChemistry. [Link]

  • How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)? ResearchGate. [Link]

  • Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Semantic Scholar. [Link]

  • How can I modify my flash chromatography method to separate chemically similar compounds? Biotage. [Link]

  • Recrystallization. Michigan State University. [Link]

  • How To: Purify by Crystallization. University of Rochester. [Link]

  • Recrystallization (chemistry). EBSCO. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • General methods for flash chromatography using disposable columns. National Center for Biotechnology Information. [Link]

  • Separation of regio-isomers / suggestions for regio-selective methylation of aromatics? ResearchGate. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]

  • Pyrimidine synthesis. Organic Chemistry Portal. [Link]

  • Heterocyclic Chemistry. University of Leeds. [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]

Sources

Addressing degradation of 2-Methyl-6-(4-methylphenyl)pyrimidin-4-amine under light exposure

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Methyl-6-(4-methylphenyl)pyrimidin-4-amine

A Guide to Investigating and Mitigating Photodegradation

Welcome to the technical support guide for 2-Methyl-6-(4-methylphenyl)pyrimidin-4-amine. As a Senior Application Scientist, I've designed this resource to provide researchers, scientists, and drug development professionals with in-depth, actionable insights into a critical stability issue: degradation under light exposure. This guide moves beyond simple instructions to explain the underlying science, helping you not only solve immediate problems but also build robust experimental and handling protocols for the future.

Part 1: Frequently Asked Questions (FAQs)

Here are answers to the most common initial questions regarding the stability of this compound.

Q1: Is 2-Methyl-6-(4-methylphenyl)pyrimidin-4-amine known to be light-sensitive?

A: Yes, compounds containing aminopyrimidine and aromatic ring systems are often susceptible to photodegradation.[1][2] The conjugated π-electron systems in the pyrimidine and phenyl rings can absorb UV-Vis light, promoting the molecule to an excited state where it becomes more reactive.[2] This increased reactivity can lead to various degradation pathways, impacting the purity, potency, and safety profile of your material.[3][4]

Q2: What are the first visual or analytical signs of degradation?

A: Visually, you might observe a color change in the solid material or in solution (e.g., turning yellow or brown). Analytically, the primary indicator is the appearance of new, unexpected peaks in your chromatograms (e.g., HPLC, LC-MS) and a corresponding decrease in the peak area of the parent compound. You may also notice shifts in pH or changes in spectral properties (UV-Vis absorbance).

Q3: I'm seeing inconsistent results in my biological assays. Could photodegradation be the cause?

A: Absolutely. Inconsistent assay results are a classic symptom of compound instability. If the compound degrades in the vial, in the stock solution, or even in the assay plate during incubation, the effective concentration will be lower than expected and variable. Furthermore, the degradation products themselves could be inactive, have altered activity, or even introduce toxicity, confounding your results.[4][5]

Q4: What are the best immediate steps to protect my samples?

A: Immediately switch to using amber or opaque vials for both solid and solution storage.[6][7] When working with the compound, minimize exposure to ambient lab lighting by working in a dimly lit area or by wrapping containers in aluminum foil.[6][8] For solutions, prepare them fresh and use them promptly.

Part 2: Troubleshooting Guide for Unexpected Results

This section provides a structured approach to diagnosing and resolving issues related to photodegradation.

Issue 1: A new, significant peak has appeared in my HPLC analysis.

  • Question: Does the peak's appearance correlate with sample handling or storage? Did you leave the sample on the benchtop under direct light? Was it stored in a clear vial?

  • Underlying Cause: The new peak is likely a photodegradant. The energy from light exposure can induce chemical reactions like oxidation, hydrolysis, or rearrangement.[1][9] For aminopyrimidines, oxidation of the amine group or hydroxylation of the aromatic rings are common pathways.[10]

  • Recommended Action:

    • Protect a Control: Take a fresh, unexposed sample of the compound and handle it entirely in the dark or under red light. Use amber vials and wrap them in foil. Run this "protected" sample on your HPLC.

    • Compare Chromatograms: Compare the chromatogram of the protected sample to that of the degraded sample. If the new peak is absent or significantly smaller in the protected sample, you have strong evidence of photodegradation.

    • Characterize the Degradant: If you have access to mass spectrometry (LC-MS), analyze the new peak to determine its mass. This is a critical step in elucidating the degradation pathway.[11][12][13]

Issue 2: The potency of my compound seems to decrease over time, even in a stored stock solution.

  • Question: How are you storing your stock solutions? Are they in clear glass vials? Are they stored in a refrigerator or freezer that is frequently opened, exposing the contents to light?

  • Underlying Cause: Even brief, repeated exposure to light can cause cumulative degradation. Standard laboratory refrigerators and freezers have internal lights that turn on when the door is opened. If your solutions are in clear containers, each time the door is opened, a small amount of degradation can occur.

  • Recommended Action:

    • Aliquot and Protect: Prepare stock solutions and immediately aliquot them into smaller, single-use volumes in amber or foil-wrapped cryovials.[6] This minimizes both light exposure and freeze-thaw cycles.

    • Use a Light-Proof Box: Store all aliquots inside a light-proof, opaque box (e.g., a cardboard freezer box) within the refrigerator or freezer.[6]

    • Conduct a Time-Course Study: Prepare a fresh stock solution. Store one aliquot in a clear vial and another in a foil-wrapped amber vial, both under your standard storage conditions. Analyze both aliquots by HPLC at set time points (e.g., 0, 24, 48, 72 hours) to quantify the rate of degradation under both conditions.

Part 3: Mechanistic Insights & Proactive Mitigation

Understanding the "why" is key to prevention. The structure of 2-Methyl-6-(4-methylphenyl)pyrimidin-4-amine suggests several likely photodegradation pathways.

Proposed Photodegradation Pathways

Light energy absorbed by the molecule can lead to several reactions. Based on related aminopyrimidine structures, likely pathways include:

  • Photo-oxidation: The exocyclic amine group and the methyl groups on both rings are susceptible to oxidation, which can be initiated by light. This can lead to the formation of N-oxides, hydroxylated derivatives, or even cleavage of the C-N bond.[9][10]

  • Ring Rearrangement/Cleavage: High-energy UV light can induce isomerization or cleavage of the pyrimidine ring itself, leading to a complex mixture of smaller, more polar degradants.[2]

  • Dimerization: Excited-state molecules can sometimes react with ground-state molecules to form dimers.

G cluster_nodes A 2-Methyl-6-(4-methylphenyl)pyrimidin-4-amine (Parent Compound) B Excited State Molecule A->B E Pathway 3: Dimerization (Dimeric Impurities) B->A C Pathway 1: Photo-oxidation (Hydroxylated Derivatives, N-Oxides) B->C Reaction with O2 or radicals D Pathway 2: Ring Cleavage (Polar Degradants) B->D High Energy (e.g., UV-C) B->E G start Start: Prepare Solution (e.g., 0.5 mg/mL) prep_exposed Aliquot into Quartz Vials (Exposed Samples) start->prep_exposed prep_dark Aliquot into Foil-Wrapped Vials (Dark Controls) start->prep_dark expose Place All Samples in Photostability Chamber prep_exposed->expose prep_dark->expose analyze Analyze by HPLC-UV at Time Points (0, 4, 8, 12, 24h) expose->analyze ICH Q1B Conditions: ≥1.2M lux·hr ≥200 W·hr/m² compare Compare Chromatograms: Exposed vs. Dark Control analyze->compare end Identify & Quantify Photodegradants compare->end

Caption: Workflow for a forced photodegradation study.

Protocol 2: Stability-Indicating HPLC-UV Method

A stability-indicating method is one that can accurately quantify the decrease in the amount of the active compound due to degradation and separate it from its degradation products. [14]

Objective: To develop an HPLC method that resolves the parent compound from all potential degradants.

Instrumentation & Columns:

  • HPLC with a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column is a good starting point (e.g., 4.6 x 150 mm, 3.5 µm). [15]

Mobile Phase & Conditions (Starting Point):

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a linear gradient (e.g., 5% B to 95% B over 20 minutes) to ensure all components are eluted.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Scan the UV spectrum of the parent compound to find its absorbance maximum (λmax). Monitor at this wavelength. A DAD is highly recommended to check for peak purity.

  • Injection Volume: 10 µL

Method Development & Validation:

  • Specificity: Inject the parent compound, a blank, and the stressed samples from the forced degradation study. The method is specific if the parent peak is well-resolved from all degradant peaks and any blank peaks (Resolution > 2).

  • Linearity: Prepare a series of dilutions of a standard solution and inject them to create a calibration curve. The method should be linear over the expected concentration range (R² > 0.999).

  • Accuracy & Precision: Analyze samples of known concentration multiple times to confirm the method provides accurate results (recovery) and is reproducible (low %RSD). [16]

This technical guide provides a comprehensive framework for addressing the photodegradation of 2-Methyl-6-(4-methylphenyl)pyrimidin-4-amine. By combining preventative handling, systematic troubleshooting, and robust analytical methods, you can ensure the integrity of your compound and the reliability of your experimental data.

References

  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998). European Medicines Agency. [Link]

  • Campbell, C., et al. (n.d.). Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective. PubMed. [Link]

  • ICH. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. database.ich.org. [Link]

  • Atlas-Mts. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Atlas-mts.com. [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. Eca-a.org. [Link]

  • Labtag Blog. (2024). 5 Tips for Handling Photosensitive Reagents. Labtag.com. [Link]

  • Sharp. (n.d.). Forced degradation studies: A critical lens into pharmaceutical stability. Sharp.com. [Link]

  • Ngwa, G. (n.d.). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. [Link]

  • IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Ikev.de. [Link]

  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Acdlabs.com. [Link]

  • Petrović, M., & Barceló, D. (n.d.). LC-MS for identifying photodegradation products of pharmaceuticals in the environment. ResearchGate. [Link]

  • Vione, D., et al. (n.d.). Degradation of anilinopyrimidine fungicides photoinduced by iron(III)-polycarboxylate complexes. PubMed. [Link]

  • Talari, Y., & Reddy, M. S. (n.d.). A brief study on forced degradation studies with regulatory guidance. Wjpps.com. [Link]

  • LabHomepage. (2012). Storing light sensitive materials in the lab. Labhomepage.com. [Link]

  • de Oliveira, G. A. R., et al. (n.d.). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. PMC. [Link]

  • Sahoo, H., et al. (n.d.). Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. PMC. [Link]

  • Petrović, M., & Barceló, D. (2007). LC-MS for identifying photodegradation products of pharmaceuticals in the environment. Trends in Analytical Chemistry. [Link]

  • Fialová, P., et al. (n.d.). Photocatalytic degradation and transformation of pharmaceuticals using exfoliated metal-free g-C3N4. PMC. [Link]

  • University of Rochester. (n.d.). How to Store Reagents. Rochester.edu. [Link]

  • Al-Odaini, N. A., et al. (n.d.). Photocatalytic Degradation of Pharmaceutical Residues from Water and Sewage Effluent Using Different TiO2 Nanomaterials. MDPI. [Link]

  • PubChem. (n.d.). 2-Methylpyrimidin-4-amine. Pubchem.ncbi.nlm.nih.gov. [Link]

  • Moiseev, D. V., et al. (n.d.). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. [Link]

  • Ankit, G. (2015). Protection of Light Sensitive Products. Pharmaguideline.com. [Link]

  • LFA Tablet Presses. (n.d.). How To Protect Light Sensitive Products. Lfatabletpresses.com. [Link]

  • PubChem. (n.d.). 6-methyl-N-(4-methylphenyl)pyrimidin-4-amine. Pubchem.ncbi.nlm.nih.gov. [Link]

  • Szabó, Z., et al. (n.d.). Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. PMC. [Link]

  • PubChem. (n.d.). 2-Chloro-6-methylpyrimidin-4-amine. Pubchem.ncbi.nlm.nih.gov. [Link]

  • PubChem. (n.d.). 2-(diethylamino)-6-methyl-1H-pyrimidin-4-one. Pubchem.ncbi.nlm.nih.gov. [Link]

  • PubChem. (n.d.). 4-Methyl-6-phenylpyrimidin-2-amine. Pubchem.ncbi.nlm.nih.gov. [Link]

  • Montanaro, S., et al. (2008). Mechanism of the Photochemical Degradation of Amlodipine. PubMed. [Link]

  • M, M., et al. (n.d.). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. ResearchGate. [Link]

  • Ioele, G., et al. (n.d.). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. PMC. [Link]

  • ResearchGate. (2019). Method in HPLC for derivative of Purine in Urine? Researchgate.net. [Link]

  • Balint, A., et al. (n.d.). "HPLC-UV method approach for the analysis and impurity profiling of Captopril ". SciSpace. [Link]

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Validation & Comparative

Comprehensive Guide: Elemental Analysis and Purity Verification of 2-Methyl-6-(4-methylphenyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of small molecule drug discovery, the integrity of building blocks determines the reliability of Structure-Activity Relationship (SAR) data. 2-Methyl-6-(4-methylphenyl)pyrimidin-4-amine (CAS: 1249690-19-4) is a critical aminopyrimidine scaffold, structurally homologous to fragments found in BCR-ABL tyrosine kinase inhibitors.

This guide moves beyond simple Certificates of Analysis (CoA). We objectively compare three distinct purity verification methodologies—High-Performance Liquid Chromatography (HPLC) , Quantitative NMR (qNMR) , and Elemental Analysis (CHN) —to demonstrate why a multi-modal approach is required for "Pharma-Grade" (>99%) validation.

The Core Challenge

While Elemental Analysis (EA) is a traditional standard for bulk composition, it lacks the specificity to detect regioisomers (e.g., 4-methyl-6-phenyl isomers) or non-combustible inorganic salts. Conversely, HPLC provides excellent separation but relies on relative response factors. This guide advocates for an Orthogonal Verification Workflow , prioritizing qNMR for absolute purity assessment.

Comparative Analysis of Verification Methods

The following table contrasts the performance of the three primary analytical "alternatives" for validating this specific aminopyrimidine.

Table 1: Performance Matrix of Analytical Alternatives
FeatureMethod A: HPLC-UV Method B: qNMR (1H) Method C: Elemental Analysis (CHN)
Primary Output Relative Purity (% Area)Absolute Purity (% w/w)Compositional Ratio (C:H:N)
Specificity High (Separates impurities)High (Structural ID + Quant)Low (Cannot distinguish isomers)
Limit of Quantitation Very Low (< 0.05%)Moderate (~0.5 - 1.0%)N/A (Bulk property)
Reference Standard Required for absolute quantNot Required (Internal Std used)N/A
Blind Spots Inorganic salts, UV-inactive impuritiesAggregates, paramagnetic impuritiesSolvent residues, minor organic impurities
Verdict Best for Trace Impurity Profiling Best for Potency Assignment Best for Formula Confirmation

Detailed Experimental Protocols

To ensure reproducibility, we provide the specific optimized protocols for 2-Methyl-6-(4-methylphenyl)pyrimidin-4-amine.

Protocol A: Reverse-Phase HPLC (Purity & Impurity Profiling)

Rationale: The aminopyrimidine core is polar but the p-tolyl group adds lipophilicity, making C18 the ideal stationary phase.

  • Instrument: Agilent 1290 Infinity II or equivalent.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (buffers amine, improves peak shape).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0–2 min: 5% B (Isocratic hold)

    • 2–15 min: 5% → 95% B (Linear ramp)

    • 15–18 min: 95% B (Wash)

    • 18–20 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (max absorption for pyrimidine ring) and 280 nm.

  • Sample Prep: Dissolve 1 mg in 1 mL ACN:Water (50:50).

Protocol B: Quantitative NMR (Absolute Purity)

Rationale: qNMR provides a direct mass fraction purity without needing a reference standard of the analyte itself. We use Maleic Acid as the Internal Standard (IS) due to its high purity and distinct singlet peak.

  • Solvent: DMSO-d6 (Provides excellent solubility for aminopyrimidines).

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade).

  • Preparation:

    • Weigh approx. 10 mg of Analyte (mx) into a vial (precision ±0.01 mg).

    • Weigh approx. 5 mg of IS (mstd) into the same vial.

    • Dissolve in 0.6 mL DMSO-d6.

  • Acquisition Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (d1): 60 seconds (Must be > 5 × T1 to ensure full relaxation).

    • Scans: 16 or 32.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar Mass,
    
    
    = weighed mass.
Protocol C: Elemental Analysis (Theoretical vs. Experimental)

Rationale: Confirms the presence of the amine and lack of hydration.

  • Formula:

    
    
    
  • Molecular Weight: 199.25 g/mol

  • Acceptance Criteria: Experimental values must be within ±0.4% of theoretical.

ElementTheoretical %Tolerance Range
Carbon (C) 72.33%71.93% – 72.73%
Hydrogen (H) 6.58%6.18% – 6.98%
Nitrogen (N) 21.09%20.69% – 21.49%

Visualizing the Verification Workflow

The following decision tree illustrates the logical flow for accepting or rejecting a batch based on the multi-modal analysis.

PurityWorkflow Start Sample Receipt: 2-Methyl-6-(4-methylphenyl)pyrimidin-4-amine Step1 Step 1: 1H-NMR (Qualitative) Start->Step1 Decision1 Structure Confirmed? Step1->Decision1 Step2 Step 2: HPLC-UV (Purity) Decision1->Step2 Yes Fail FAIL: Repurify / Recrystallize Decision1->Fail No (Wrong Isomer) Decision2 Purity > 98%? Step2->Decision2 Step3 Step 3: qNMR (Absolute Quant) Decision2->Step3 Yes Decision2->Fail No (Significant Impurities) Decision3 Mass Balance > 95%? Step3->Decision3 Step4 Step 4: Elemental Analysis Decision3->Step4 Yes Decision3->Fail No (Salt/Solvent trapped) Pass PASS: Release for Biological Assay Step4->Pass Matches Theory Step4->Fail Deviates > 0.4%

Figure 1: Integrated Decision Tree for Purity Verification. This workflow ensures no single method's blind spot compromises the final quality assessment.

Expert Insights & Troubleshooting

The "Isomer Trap"

A common synthesis route involves the condensation of an acetophenone derivative with guanidine. However, if asymmetric diketones are used, regioisomers (e.g., 4-methyl-6-phenyl vs. 2-methyl-6-phenyl) can form.

  • Insight: HPLC may not separate these isomers effectively if the gradient is too fast. qNMR is superior here ; the chemical shift of the pyrimidine proton (typically near 7.0–8.0 ppm) will differ subtly between isomers due to shielding effects of the methyl group position.

Solubility Issues in Bioassays

While the hydrochloride salt of this amine is water-soluble, the free base (as analyzed here) is lipophilic.

  • Recommendation: For biological assays, prepare a 10 mM stock in DMSO . Ensure the DMSO concentration in the final assay well is <1% to avoid solvent effects.

Interpretation of Discrepancies
  • Scenario: HPLC shows 99.5% purity, but qNMR shows 92%.

  • Cause: The sample likely contains inorganic salts (NaCl, K2CO3 from synthesis) or trapped solvent which are invisible to UV detection but dilute the active mass.

  • Action: Rely on the qNMR value for dose calculations, or perform recrystallization (e.g., Ethanol/Water) to remove salts.

References

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products, 77(6), 1473–1487.

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

A Comparative Guide to the Definitive Structural Confirmation of 2-Methyl-6-(4-methylphenyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of research and development. For novel compounds such as 2-Methyl-6-(4-methylphenyl)pyrimidin-4-amine, a substituted pyrimidine derivative with significant potential in medicinal chemistry, an unambiguous structural proof is not merely an academic exercise; it is a critical requirement for understanding its biological activity, optimizing its properties, and securing intellectual property.[1][2][3]

This guide provides an in-depth comparison of analytical techniques for the structural confirmation of this target molecule, establishing Single-Crystal X-ray Diffraction (SC-XRD) as the gold standard. We will explore the causality behind the experimental choices in SC-XRD, contrast its capabilities with orthogonal techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and provide the field-proven protocols necessary for researchers to achieve definitive structural elucidation.

Part 1: The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

SC-XRD stands alone in its ability to provide a direct, high-resolution three-dimensional map of the atomic arrangement within a molecule.[4][5] This technique moves beyond establishing connectivity to define precise bond lengths, bond angles, and the absolute configuration of chiral centers, offering an unparalleled level of structural detail. For a molecule like 2-Methyl-6-(4-methylphenyl)pyrimidin-4-amine, this means not only confirming the pyrimidine core and its substituents but also determining the precise torsion angle between the pyrimidine and phenyl rings, a critical factor in its interaction with biological targets.

The journey from a synthesized powder to a refined crystal structure is a multi-step process, where each stage is critical for success.

Experimental Protocol: A Self-Validating Workflow

The protocol described below is designed as a self-validating system. Success at each step provides the confidence to proceed to the next, ensuring that the final structure is both accurate and reliable.

Step 1: Growing Diffraction-Quality Crystals (The Art of Crystallization)

The axiom "the better the crystal, the better the structure" is fundamental. The goal is to encourage molecules of 2-Methyl-6-(4-methylphenyl)pyrimidin-4-amine to slowly self-assemble from a solution into a highly ordered, three-dimensional lattice. This requires patience and a systematic approach to exploring the crystallization parameter space.

  • Rationale for Solvent Selection: The choice of solvent is paramount. An ideal solvent will dissolve the compound when heated but allow it to become supersaturated upon slow cooling.[6][7] For the target molecule, a moderately polar compound, initial screening should involve solvents like ethanol, isopropanol, acetonitrile, or ethyl acetate. Solvent mixtures, such as dichloromethane/ethanol or toluene/hexane, can also be effective by fine-tuning the solubility.[8]

  • Protocol: Slow Evaporation

    • Dissolve 5-10 mg of the purified compound in a minimal amount of a chosen "good" solvent (e.g., dichloromethane) in a small, clean vial.

    • Place this vial inside a larger, sealed jar containing a small amount of a "poor" solvent (e.g., hexane), in which the compound is insoluble.[8]

    • Allow the vapors of the more volatile good solvent to slowly diffuse out and the poor solvent to diffuse in. This gradual decrease in solubility can promote the growth of high-quality single crystals over several days to weeks.[8][9]

  • Protocol: Slow Cooling

    • Prepare a saturated solution of the compound in a suitable solvent (e.g., ethanol) at an elevated temperature.[6][7]

    • Filter the hot solution to remove any insoluble impurities.[6][7]

    • Allow the solution to cool to room temperature slowly. To promote very slow cooling, the flask can be placed in an insulated container (e.g., a Dewar flask filled with warm water).[7]

    • If crystallization does not occur, storing the solution at a lower temperature (e.g., 4°C) may be necessary.

Step 2: Data Collection and Structure Solution

Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible cracks) is obtained, it is mounted on a diffractometer and exposed to a focused beam of X-rays.[10] The crystal diffracts the X-rays, producing a unique pattern of reflections whose intensities are measured by a detector.

The workflow from this point is computationally intensive but follows a well-established path:

  • Data Collection: The crystal is rotated in the X-ray beam to collect a complete set of diffraction data.

  • Data Reduction: The raw diffraction intensities are processed to correct for experimental factors, yielding a list of structure factors.

  • Structure Solution: The "phase problem" is solved using direct methods, which are highly effective for small molecules, to generate an initial electron density map.[11]

  • Structure Refinement: An atomic model is built into the electron density map and refined using least-squares methods to best fit the experimental data.

The entire workflow is visualized in the diagram below.

SC_XRD_Workflow cluster_wet_lab Wet Lab Phase cluster_instrument Instrumental Analysis cluster_computational Computational Phase Synthesis Synthesized Compound Crystallization Crystal Growth (Slow Evaporation/Cooling) Synthesis->Crystallization Purification Mounting Crystal Selection & Mounting Crystallization->Mounting Microscopy Diffraction X-ray Diffraction Data Collection Mounting->Diffraction Goniometer Processing Data Processing & Reduction Diffraction->Processing Solution Structure Solution (Direct Methods) Processing->Solution Refinement Structure Refinement (Least-Squares) Solution->Refinement Validation Structure Validation (checkCIF) Refinement->Validation CIF Final Structure (CIF) Validation->CIF IUCr Standards

Caption: The workflow for Single-Crystal X-ray Crystallography.

Data Interpretation: The Crystallographic Information File (CIF)

The final output of a successful structure determination is a Crystallographic Information File (CIF).[12][13] This standardized text file, endorsed by the International Union of Crystallography (IUCr), contains all the essential information about the crystal structure and the experiment itself.[12][14][15][16] Key parameters within the CIF provide a quantitative measure of the quality and reliability of the structure.

Table 1: Key Crystallographic Data for a Representative Structure

Parameter Typical Value/Description Significance
Crystal System & Space Group e.g., Monoclinic, P2₁/c Describes the symmetry of the crystal lattice.
Unit Cell Dimensions (Å, °) a, b, c, α, β, γ Defines the size and shape of the repeating unit.
R-factor (R1) < 0.05 (5%) A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit.[17]
Goodness-of-Fit (GooF) ~ 1.0 Should be close to 1 for a good model and correct weighting scheme.[17]

| Final Difference Fourier | < ±0.5 e⁻/ų | Residual electron density peaks; large values may indicate missing atoms or disorder. |

Part 2: Orthogonal Validation & Comparative Analysis

While SC-XRD is definitive, other techniques provide complementary, albeit incomplete, structural information. In the absence of a crystal structure, these methods are used to build a case for a proposed structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the connectivity of atoms in a molecule.[18][19] For 2-Methyl-6-(4-methylphenyl)pyrimidin-4-amine, ¹H and ¹³C NMR would confirm the presence of the methyl group, the tolyl group (with its characteristic aromatic splitting pattern), and the pyrimidine ring. However, NMR provides through-bond and through-space correlations, not the precise bond lengths or angles that SC-XRD delivers. It cannot, on its own, definitively determine the three-dimensional arrangement of the molecule in the solid state.[20]

  • Mass Spectrometry (MS): MS provides a highly accurate molecular weight, confirming the elemental composition of the molecule.[21] Fragmentation patterns can offer clues about the molecule's structure. However, MS cannot distinguish between isomers, which have the same mass but different atomic arrangements.

The relationship between these techniques is hierarchical, with each providing a different level of structural insight.

Tech_Comparison cluster_techniques Analytical Techniques cluster_info Information Obtained Molecule 2-Methyl-6-(4-methylphenyl) pyrimidin-4-amine MS Mass Spectrometry (MS) Molecule->MS NMR NMR Spectroscopy Molecule->NMR XRD X-ray Crystallography Molecule->XRD Info_MS Elemental Composition (Molecular Formula) MS->Info_MS Info_NMR Atomic Connectivity (2D Structure) NMR->Info_NMR Info_XRD 3D Atomic Arrangement (Absolute Structure) XRD->Info_XRD Info_MS->Info_NMR Supports Info_NMR->Info_XRD Supports

Caption: Hierarchy of structural information from different techniques.

At-a-Glance Comparison

The choice of analytical technique depends on the question being asked. The following table objectively compares the performance of these key methods for structural elucidation.

Table 2: Comparison of Structural Elucidation Techniques

Feature Single-Crystal X-ray Diffraction NMR Spectroscopy Mass Spectrometry
Information Yield Absolute 3D structure, bond lengths, angles, stereochemistry, packing.[5] Atomic connectivity, 2D structure, solution dynamics.[20] Molecular formula, fragmentation patterns.
Sample Phase Solid (Single Crystal) Solution Gas Phase (from solid/liquid)
Ambiguity Unambiguous for a well-ordered crystal. Can be ambiguous for complex stereochemistry; cannot define solid-state conformation. Cannot distinguish between isomers.
Key Requirement High-quality single crystal.[11] Soluble, pure sample. Ionizable sample.
Throughput Low to Medium High High

| Definitive Proof? | Yes | No (for 3D structure) | No |

Conclusion: The Imperative of Definitive Proof

For researchers and drug development professionals, ambiguity is a liability. While NMR and MS are essential tools for routine characterization and reaction monitoring, they provide circumstantial evidence for a molecule's structure. Single-Crystal X-ray Crystallography, by contrast, delivers the definitive, unambiguous proof required for publication, patent filings, and advancing a compound through the development pipeline. It transforms a molecular hypothesis into a verifiable fact, providing the solid ground upon which further scientific inquiry can be confidently built. The protocols and comparisons outlined in this guide underscore the central role of SC-XRD in modern chemical sciences as the ultimate arbiter of molecular structure.

References

  • Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). University of Cape Town. Retrieved February 13, 2026, from [Link]

  • How to Crystallize Organic Compounds. (2024, October 10). wikiHow. Retrieved February 13, 2026, from [Link]

  • Small Molecule X-Ray Crystallography, Theory and Workflow. (2025, December 11). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Crystallographic Information Framework. (n.d.). International Union of Crystallography. Retrieved February 13, 2026, from [Link]

  • A short guide to Crystallographic Information Files. (n.d.). Cambridge Crystallographic Data Centre (CCDC). Retrieved February 13, 2026, from [Link]

  • Guide for crystallization. (n.d.). École Polytechnique Fédérale de Lausanne. Retrieved February 13, 2026, from [Link]

  • Myerson, A. W. (2002). Crystallization of Organic Compounds. Cambridge University Press.
  • Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. (2014, October 24). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • TUTORIAL on How to Read a .CIF File. (2019, July 21). YouTube. Retrieved February 13, 2026, from [Link]

  • Publication standards for crystal structures. (2011, June 2). International Union of Crystallography. Retrieved February 13, 2026, from [Link]

  • A Short Guide to CIFs. (n.d.). Cambridge Crystallographic Data Centre (CCDC). Retrieved February 13, 2026, from [Link]

  • Synthesis, X-ray diffraction, thermogravimetric and DFT analyses of pyrimidine derivatives. (2014, October 24). Europe PMC. Retrieved February 13, 2026, from [Link]

  • Crystallisation Techniques. (2006, January 8). University of Glasgow. Retrieved February 13, 2026, from [Link]

  • Standards for Crystallographic Publishing. (n.d.). International Union of Crystallography. Retrieved February 13, 2026, from [Link]

  • Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. (n.d.). Peak Proteins. Retrieved February 13, 2026, from [Link]

  • A Guide to CIF for Authors. (n.d.). International Union of Crystallography. Retrieved February 13, 2026, from [Link]

  • (IUCr) Recommendations. (2021, October 15). International Union of Crystallography. Retrieved February 13, 2026, from [Link]

  • X-ray crystallography. (n.d.). Wikipedia. Retrieved February 13, 2026, from [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022, May 16). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022, May 16). ACS Publications. Retrieved February 13, 2026, from [Link]

  • Macromolecular Structure Determination: Comparison of Crystallography and NMR. (n.d.). Elsevier. Retrieved February 13, 2026, from [Link]

  • Comparison of NMR and X-ray crystallography. (n.d.). Eötvös Loránd University. Retrieved February 13, 2026, from [Link]

  • CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • The interoperability of crystallographic data and databases. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • Comparison of X-ray Crystallography, NMR and EM. (n.d.). Creative Biostructure. Retrieved February 13, 2026, from [Link]

  • Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • 2-Iodopyridin-3-yl acetate. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]

  • Fazuo WANG. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

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Safety Operating Guide

Comprehensive Safety & Handling Guide: 2-Methyl-6-(4-methylphenyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile[1][3]

Status: High-Attention Research Chemical Operational Directive: Treat as a Potent Bioactive Intermediate and Severe Irritant .[1][2]

2-Methyl-6-(4-methylphenyl)pyrimidin-4-amine is a functionalized aminopyrimidine derivative, often utilized as a scaffold in the synthesis of kinase inhibitors and glutaminyl cyclase inhibitors [1, 2].[1][2] Unlike common commodity reagents, this compound possesses a specific pharmacophore (the aminopyrimidine hinge-binding motif) that suggests potential biological activity even at low doses.[1]

Critical Safety Axiom: In the absence of a compound-specific full-scale toxicological dossier, you must apply the "Precautionary Principle." Handle this substance as if it belongs to Occupational Health Band (OHB) 3 (OEL 10–100 µg/m³), requiring containment engineering and respiratory protection.[1]

Hazard Identification (GHS Classification - Inferred from Structural Class)
  • H302: Harmful if swallowed (Acute Toxicity, Oral).

  • H315: Causes skin irritation.[1][2][3]

  • H318/H319: Causes serious eye damage/irritation (Amines are basic and can cause corneal opacity).[2]

  • H335: May cause respiratory irritation (STOT SE 3).[2][3]

Personal Protective Equipment (PPE) Matrix

The following PPE configuration is non-negotiable for handling solid powder or concentrated solutions (>10 mM).

Protection ZoneEquipment StandardApplication Scientist's Rationale
Respiratory N95 (minimum) ; P100/N100 recommended if handling outside a fume hood.[1][2]Aerosol Defense: Fine organic powders can aerosolize invisibly during weighing.[1][2] Aminopyrimidines can sensitize the respiratory tract.[1][2][3]
Hand Protection Double Nitrile Gloves (min. 0.11 mm thickness).Permeation Barrier: The outer glove protects against gross contamination; the inner glove allows you to doff the outer layer safely without exposing skin.[1][2]
Eye/Face Chemical Splash Goggles (ANSI Z87.1).Corrosive Potential: Basic amines can cause irreversible eye damage.[1][2] Safety glasses are insufficient for powders that can drift around side shields.[1][2]
Body Lab Coat (Buttoned) + Tyvek Sleeves .Wrist Gap Coverage: The gap between the glove and lab coat cuff is the #1 exposure point.[1][2] Tyvek sleeves bridge this gap.[1][2]

Engineering Controls & Containment

  • Primary Containment: All open handling (weighing, transfer, solubilization) must occur within a certified chemical fume hood or a powder containment balance enclosure .[1]

  • Airflow Velocity: Ensure face velocity is between 0.3 – 0.5 m/s (60–100 fpm) .

  • Static Control: Use an ionizing fan or anti-static gun inside the hood.[1][2]

    • Why? Organic powders are dielectric.[1] Static charge causes "fly-away" powder, which increases inhalation risk and mass balance errors.[1]

Operational Handling Protocol: "The Weighing Ritual"

This protocol is designed to eliminate cross-contamination and user exposure.[1][2]

Step 1: Preparation
  • Clear the Hood: Remove unnecessary clutter to ensure laminar airflow.[1][2]

  • Line the Surface: Place an absorbent, plastic-backed bench liner (absorbent side up) in the work area.[1]

  • Equip Balance: Place the analytical balance inside the hood. If vibrations are an issue, use a marble slab.[1]

Step 2: The Transfer (Solid State)[2]
  • Tare: Place the receiving vessel (scintillation vial or round-bottom flask) on the balance and tare.

  • Neutralize Static: Point the anti-static gun at the source container and the receiving vessel for 5 seconds.

  • Transfer: Use a disposable spatula.[1][2] Do not pour from the bottle.

    • Technique: Tap the spatula gently against the inside wall of the receiving vessel to dislodge powder.[1][2] Never tap on the rim.[1][2]

  • Seal: Cap the receiving vessel inside the hood immediately after weighing.

Step 3: Solubilization (Liquid State)[2]
  • Solvent Choice: This compound is likely soluble in DMSO (Dimethyl sulfoxide) or Methanol .

  • Exotherm Warning: Amines can generate heat when mixed with strong acids.[1][2] If using an acidic solvent, add the solvent slowly.[1]

  • Labeling: Mark the vial with a red "!" sticker indicating "Bioactive Intermediate."

Visualized Workflows

Diagram 1: Safe Handling Workflow

This flowchart illustrates the logical progression from storage to reaction, emphasizing containment checkpoints.

HandlingWorkflow cluster_containment Primary Containment Zone (Fume Hood) Storage Cold Storage (+4°C) Transport Transport to Lab (Secondary Container) Storage->Transport PPE_Check PPE Verification (Double Gloves, Goggles) Transport->PPE_Check Hood_Prep Fume Hood Setup (Static Neutralization) PPE_Check->Hood_Prep Mandatory Weighing Weighing (Closed Balance) Hood_Prep->Weighing Anti-static Solubilization Solubilization (Add Solvent) Weighing->Solubilization Contain Powder Reaction Reaction Setup Solubilization->Reaction Liquid Transfer

Caption: Operational workflow emphasizing the "Primary Containment Zone" where all open-vessel manipulations must occur.

Diagram 2: Spill Response Decision Tree

A logic gate for determining the appropriate response to a spill.[1][2]

SpillResponse Start Spill Detected Type Identify State Start->Type Solid Solid Powder Type->Solid Liquid Liquid Solution Type->Liquid Action_Solid 1. Cover with wet paper towel (Prevent Dust) 2. Wipe up Solid->Action_Solid Do NOT Sweep Action_Liquid 1. Absorb with vermiculite/pads 2. Neutralize if acidic Liquid->Action_Liquid Disposal Double Bag -> HazWaste (Label: Toxic Organic) Action_Solid->Disposal Action_Liquid->Disposal

Caption: Decision logic for spills. Note the critical prohibition on dry sweeping for solids to prevent aerosolization.[1][2]

Emergency Response & First Aid

Exposure RouteImmediate ActionScientific Rationale
Eye Contact Flush for 15 minutes immediately. Hold eyelids open.Amines are bases (pKa ~4-5 for pyrimidines, but higher for substituents).[1] Alkali burns penetrate deeper than acid burns.[1][2]
Skin Contact Wash with soap and water. Do not use alcohol/acetone.[1][2]Organic solvents (alcohol) increase skin permeability, potentially driving the toxin deeper into the dermis.
Inhalation Evacuate to fresh air. Seek medical attention if wheezing occurs.[1][2]Aminopyrimidines can trigger bronchospasm or delayed pulmonary edema in sensitized individuals.[1][2]

Waste Disposal Protocol

Do NOT dispose of down the drain.

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into a Solid Hazardous Waste bin labeled "Toxic Organic Debris."[1]

  • Liquid Waste: Solutions containing this compound must be segregated into "Basic Organic Waste" or "Non-Halogenated Organic Waste" streams, depending on the solvent used.[1]

  • Container Rinse: Triple-rinse empty vials with methanol before discarding the glass. Collect the rinsate in the liquid waste container.[1][2]

References

  • PubChem. (n.d.).[4][5][6][7] Compound Summary: 2-Methyl-6-(4-methylphenyl)pyrimidin-4-amine.[1][2][8] National Center for Biotechnology Information.[1][2] Retrieved February 13, 2026, from [Link][1]

  • Schindler, U., et al. (2008).[1] Novel inhibitors of glutaminyl cyclase. US Patent Application US20080260688A1.[1][2][9] Retrieved February 13, 2026, from [1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.